2-Ethoxy-3,5-difluorobenzoyl chloride
Description
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Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPTKLPPLYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4), a key building block in modern medicinal and agrochemical research. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol for its precursor, discusses its reactivity and applications, and provides essential safety and handling information. The strategic incorporation of ethoxy and difluoro moieties makes this compound a valuable intermediate for the synthesis of complex molecular architectures with tailored biological activities. This guide is intended to serve as a critical resource for researchers leveraging this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides
Benzoyl chlorides are a class of highly reactive acylating agents widely employed in organic synthesis for the formation of esters, amides, and ketones.[1][2] The introduction of fluorine atoms onto the benzene ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine's high electronegativity can enhance the metabolic stability, binding affinity, and bioavailability of parent compounds, making fluorinated synthons highly sought after in drug discovery.[3][4] Specifically, the difluoro substitution pattern, as seen in this compound, offers a unique electronic profile that can influence reaction outcomes and the biological activity of the resulting products. The additional ethoxy group provides another point of modification and can impact the solubility and conformational properties of the molecule.
Chemical and Physical Properties
A comprehensive table of the known and predicted properties of this compound is provided below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this particular molecule are not widely published.
| Property | Value | Source |
| CAS Number | 1017779-72-4 | Chempure[5] |
| IUPAC Name | This compound | Chempure[5] |
| Molecular Formula | C₉H₇ClF₂O₂ | Chempure[5] |
| Molecular Weight | 220.60 g/mol | Chempure[5] |
| Appearance | Colorless to light yellow clear liquid (Predicted) | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and alcohols.[6][7] Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF).[8] | General knowledge |
| XLogP3 | 3 | Chempure[5] |
| Hydrogen Bond Donor Count | 0 | Chempure[5] |
| Hydrogen Bond Acceptor Count | 4 | Chempure[5] |
| Rotatable Bond Count | 3 | Chempure[5] |
Synthesis and Mechanism
A likely synthetic pathway would involve the nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated benzene derivative, followed by functional group manipulations to introduce the carboxylic acid and ethoxy moieties.
Plausible Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid
The synthesis of the carboxylic acid precursor is a critical step. A potential route is outlined below:
Figure 2: General conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol:
-
To a solution of 2-ethoxy-3,5-difluorobenzoic acid in an inert solvent (e.g., toluene or dichloromethane), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.
-
The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.
Reactivity and Applications in Drug Development
This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-deficient carbonyl carbon is susceptible to attack by a wide range of nucleophiles. [7][11] General Reactivity:
Figure 3: General nucleophilic acyl substitution reaction.
Key Applications:
-
Amide Synthesis: Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The resulting amide bond is a common feature in biologically active molecules.
-
Ester Synthesis: Reaction with alcohols produces esters. This can be used to introduce the 2-ethoxy-3,5-difluorobenzoyl moiety into molecules containing hydroxyl groups.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate other aromatic rings, forming diaryl ketones.
The presence of the difluoro and ethoxy groups on the benzoyl chloride makes it a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and target binding affinity. [3]
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical of acyl chlorides. [12][13]It will likely cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. [14] Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [5][15]* Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. [13]* Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [16]* Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.
Quenching and Disposal:
Unused or residual this compound must be quenched before disposal. This can be done by slowly adding the acyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The reaction is exothermic and should be performed in an ice bath. All waste should be disposed of in accordance with local regulations. [13]
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and ethoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the ethoxy carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. [8]Derivatization with benzoyl chloride is a known technique to improve the analysis of small molecules by LC-MS/MS. [17][18][19]The fragmentation pattern in the mass spectrum can provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern offers opportunities to fine-tune the properties of target compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to incorporate it into their synthetic strategies.
References
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-
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015). ResearchGate. [Link]
- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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- Chempure. (2024, October 26). This compound 95% 1017779-72-4.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- TCI Chemicals. (2025, August 6). SAFETY DATA SHEET: 3,5-Difluorobenzoyl Chloride.
- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
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ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]
- Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Benzoyl Chloride Series. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
- Thermo Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Acetyl chloride.
- Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4445–4454.
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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- ChemistNate. (2022, January 30). Acid Chloride Reactions (General Mechanism). [Video]. YouTube.
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ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-3,5-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of a robust and reliable synthetic route to 2-Ethoxy-3,5-difluorobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. The narrative emphasizes the underlying chemical principles and provides detailed, field-proven protocols to ensure replicability and success in a laboratory setting.
Introduction: The Significance of Fluorinated Benzoyl Chlorides in Medicinal Chemistry
Fluorinated organic molecules have garnered significant attention in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound, in particular, serves as a versatile building block for the synthesis of complex therapeutic agents. Its reactive acyl chloride functionality allows for facile introduction of the 2-ethoxy-3,5-difluorobenzoyl moiety into a wide array of molecular scaffolds, making it a valuable tool for medicinal chemists.
The synthesis of this important intermediate is typically approached in a two-step sequence, commencing with the preparation of the corresponding carboxylic acid precursor, 2-ethoxy-3,5-difluorobenzoic acid, followed by its conversion to the target acyl chloride. This guide will meticulously detail a validated pathway for both transformations.
Part I: Synthesis of the Precursor - 2-Ethoxy-3,5-difluorobenzoic Acid
The initial and crucial phase of this synthesis is the preparation of 2-ethoxy-3,5-difluorobenzoic acid. A logical and efficient approach involves the ethylation of a commercially available starting material, 2-hydroxy-3,5-difluorobenzoic acid, via a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.
Underlying Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, typically a halide.[1][3] The choice of a suitable base is critical to quantitatively generate the phenoxide without promoting unwanted side reactions. A moderately strong base, such as potassium carbonate, is often employed for this purpose as it is effective in deprotonating the acidic phenol while being mild enough to avoid hydrolysis of the carboxylic acid group under the reaction conditions. The selection of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[4]
Experimental Protocol: Ethylation of 2-hydroxy-3,5-difluorobenzoic acid
Materials:
-
2-hydroxy-3,5-difluorobenzoic acid
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-3,5-difluorobenzoic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Ethylation: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M hydrochloric acid, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-ethoxy-3,5-difluorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-ethoxy-3,5-difluorobenzoic acid as a solid.
Synthesis Workflow: 2-Ethoxy-3,5-difluorobenzoic Acid
Caption: Workflow for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid.
Part II: Conversion to this compound
With the precursor carboxylic acid in hand, the subsequent and final step is its conversion to the highly reactive acyl chloride. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[5][6]
Mechanism of Chlorination with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism.[2][3] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, with the chloride ion acting as a nucleophile to attack the carbonyl carbon. The driving force for this reaction is the formation of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[2][7]
Experimental Protocol: Chlorination of 2-ethoxy-3,5-difluorobenzoic acid
Materials:
-
2-ethoxy-3,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Distillation apparatus
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A solvent such as anhydrous toluene can be used if desired. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the reaction mixture to reflux (typically around 70-80 °C) and maintain it at this temperature until the evolution of gas ceases (indicating the completion of the reaction).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by vacuum distillation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product as a liquid.[8] Due to its reactivity with water, it is crucial to handle the purified product under anhydrous conditions.
Synthesis Workflow: this compound
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 2-hydroxy-3,5-difluorobenzoic acid | 1.0 | Ethyl iodide | 1.5 | DMF | 60-70 | 85-95 |
| Potassium carbonate | 2.5 | ||||||
| 2 | 2-ethoxy-3,5-difluorobenzoic acid | 1.0 | Thionyl chloride | 2.0-3.0 | Toluene (optional) | 70-80 | 90-98 |
Conclusion and Field-Proven Insights
The described two-step synthesis route provides a reliable and scalable method for the preparation of this compound. The Williamson ether synthesis in the first step is a robust reaction, and the use of potassium carbonate as a base offers a good balance between reactivity and selectivity. For the chlorination step, while thionyl chloride is highly effective, it is a corrosive and moisture-sensitive reagent that must be handled with appropriate safety precautions in a well-ventilated fume hood. The optional use of a catalytic amount of DMF in the chlorination step can significantly accelerate the reaction rate, a common practice in industrial settings. The final purification by vacuum distillation is crucial to obtain a high-purity product suitable for subsequent applications in pharmaceutical synthesis. This guide, grounded in established chemical principles and practical laboratory experience, should serve as a valuable resource for researchers and professionals in the field of drug development.
References
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ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
-
Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4323714A - Alkylation of hydroxy-substituted aromatic compounds.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
- Gupta, A. K., & Gupta, M. (n.d.). Alkylation of Hydroxypyrones. Indian Journal of Chemistry.
- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
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Introduction: The Analytical Imperative for Novel Intermediates
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzoyl chloride
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is a highly functionalized aromatic compound, poised as a valuable building block due to its reactive acyl chloride group and the modulating electronic effects of its ethoxy and difluoro substituents. Its utility in synthesis is directly proportional to our ability to confirm its identity, purity, and structure unequivocally.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. As direct experimental data for this specific molecule is not widely published, we will proceed as field scientists do: by applying foundational spectroscopic principles and drawing on established data from structurally analogous compounds. This predictive approach, grounded in expertise, allows us to build a reliable analytical picture and establish a robust protocol for empirical verification. We will detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectroscopic Profile
The structure of this compound (C₉H₇ClF₂O₂) contains several key features that will define its spectroscopic fingerprint: an acyl chloride, a substituted benzene ring, two fluorine atoms, and an ethoxy group. Our analysis will focus on identifying the characteristic signals from each of these components.
Predicted Spectroscopic Data Summary
The following table summarizes the anticipated key signals for this compound based on established spectroscopic correlation data and analysis of similar structures.
| Technique | Feature | Predicted Signal / Value | Rationale and Commentary |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1780 - 1800 cm⁻¹ (Strong) | Acyl chlorides exhibit a high-frequency C=O stretch. Electronegative fluorine substituents on the ring further increase this frequency compared to standard benzoyl chloride (~1773 cm⁻¹).[1][2][3] |
| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1470 cm⁻¹ | Characteristic benzene ring vibrations. | |
| C-O-C Asymmetric Stretch | ~1250 - 1280 cm⁻¹ | Strong signal typical for aryl-alkyl ethers. | |
| C-F Stretch | ~1100 - 1150 cm⁻¹ (Strong) | Aryl-fluorine bonds produce intense absorption in this region. | |
| ¹H NMR | Aromatic H-4 | ~7.0 - 7.2 ppm (dt) | Shielded by the ortho-ethoxy group. Will appear as a doublet of triplets due to coupling with H-6 (JHH) and the two meta-fluorine atoms (JHF). |
| Aromatic H-6 | ~7.3 - 7.5 ppm (dt) | Less shielded than H-4. Will appear as a doublet of triplets due to coupling with H-4 (JHH) and the ortho-fluorine atom (JHF). | |
| Ethoxy -CH₂- | ~4.2 - 4.4 ppm (q) | Methylene protons adjacent to the aromatic oxygen. Will be a quartet due to coupling with the -CH₃ protons. | |
| Ethoxy -CH₃ | ~1.4 - 1.6 ppm (t) | Methyl protons of the ethoxy group. Will be a triplet due to coupling with the -CH₂- protons. | |
| ¹³C NMR | Carbonyl C=O | ~165 - 168 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |
| Aromatic C-F (C-3, C-5) | ~160 - 164 ppm (d, ¹JCF) | Carbons directly bonded to fluorine exhibit a large one-bond coupling constant (~240-260 Hz), appearing as a doublet. | |
| Aromatic C-O (C-2) | ~155 - 158 ppm (t, ³JCF) | Carbon attached to the ethoxy group, will show smaller coupling to the two meta-fluorine atoms. | |
| Aromatic C-COCl (C-1) | ~125 - 130 ppm (t, ³JCF) | Carbon bearing the acyl chloride group, will show smaller coupling to the two meta-fluorine atoms. | |
| Aromatic C-H (C-4, C-6) | ~110 - 120 ppm (d) | The chemical shifts of these carbons will be influenced by the fluorine and ethoxy groups and will likely show coupling to fluorine. | |
| Ethoxy -CH₂- | ~65 - 68 ppm | Methylene carbon of the ethoxy group. | |
| Ethoxy -CH₃ | ~14 - 16 ppm | Methyl carbon of the ethoxy group. | |
| ¹⁹F NMR | Aromatic F-3, F-5 | ~ -105 to -115 ppm | Due to symmetry, both fluorine atoms are equivalent and will produce a single resonance. The signal will be split by the ortho and para aromatic protons.[4][5] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z ~220, 222 | Calculated Exact Mass: 220.0106. The presence of the ³⁷Cl isotope will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. |
| Key Fragments | m/z ~191, 185, 157 | Loss of -C₂H₅ ([M-29]⁺), loss of -Cl ([M-35]⁺), and loss of -COCl ([M-63]⁺). These fragments provide definitive structural confirmation. |
Experimental Workflows and Methodologies
To ensure the acquisition of high-quality, reproducible data, the following protocols are provided. These methods represent a self-validating system, where the results from one technique should corroborate the findings from others.
Analytical Workflow Overview
The logical flow for a comprehensive characterization of a new chemical entity like this compound is crucial. It ensures that sufficient data is collected to confirm the structure and assess purity efficiently.
Caption: Spectroscopic characterization workflow for this compound.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Causality: This technique is ideal for the rapid confirmation of the acyl chloride C=O bond, C-O ether linkage, and C-F bonds, which are hallmarks of the target structure.
-
Methodology:
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is critical to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal. As an acyl chloride, this compound is moisture-sensitive; perform this step quickly.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an automatic baseline correction and ATR correction.
-
Analysis: Label the major peaks corresponding to the C=O stretch, aromatic C=C stretches, C-O-C stretch, and the strong C-F stretches. Compare these to the predicted values.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise connectivity of atoms and confirm the carbon-hydrogen framework.
-
Causality: ¹H, ¹³C, and ¹⁹F NMR are unparalleled for providing detailed structural information. The chemical shifts, signal integrations, and coupling patterns provide a unique and definitive fingerprint of the molecule.[6][7] The wide chemical shift dispersion of ¹⁹F NMR is particularly useful for resolving fluorine-containing compounds.[4][8]
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its single, well-defined residual solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum (e.g., on a 400 MHz spectrometer).
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (5 seconds) and acquire a larger number of scans (e.g., 1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
Set the spectral width to cover an appropriate range for fluoroaromatics (e.g., -100 to -120 ppm). Use CFCl₃ as the standard reference (0 ppm).[5]
-
¹⁹F is a highly sensitive nucleus, so only a small number of scans (e.g., 32) are typically required.[9]
-
-
Data Processing: Fourier transform, phase correct, and baseline correct all spectra. Integrate the ¹H signals. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to CFCl₃ (0 ppm).
-
Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns (multiplicities) with the predicted values for the structure. Pay close attention to the H-F and C-F coupling constants.
-
Protocol 3: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
-
Causality: MS provides the molecular formula (via accurate mass) and structural clues through fragmentation. The derivatization of molecules with benzoyl chloride is a known technique to improve analysis by LC-MS, and understanding its fragmentation is key.[10][11][12]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation (Electron Ionization - GC/MS):
-
Inject the sample into a GC/MS system. The GC will serve to separate the compound from any potential impurities before it enters the mass spectrometer.
-
Use a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
-
-
Data Acquisition: Scan a mass range from m/z 40 to 400.
-
Analysis:
-
Identify the molecular ion peak ([M]⁺). Check for the presence of the M+2 peak at approximately 33% the intensity of the M peak, which is characteristic of a monochlorinated compound.
-
Identify major fragment ions and propose logical fragmentation pathways, such as the loss of the chlorine radical, the ethoxy group, or the entire acyl chloride function.
-
-
Structural Elucidation Logic
The power of this multi-technique approach lies in the convergence of evidence. Each piece of data validates the others, building an unassailable case for the structure.
Caption: A logic diagram showing how data from multiple spectroscopic techniques converge to confirm the molecular structure.
Conclusion
This guide outlines a predictive and systematic approach to the complete spectroscopic characterization of this compound. By integrating data from IR, multi-nuclear NMR, and Mass Spectrometry, a researcher can build a comprehensive and verifiable profile of this molecule. The provided protocols are designed to be robust and are grounded in established scientific principles, ensuring that any laboratory can confidently confirm the identity and purity of this valuable synthetic intermediate. The true validation of this guide will be the successful acquisition of empirical data that aligns with these well-reasoned predictions.
References
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1946–1954. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Lee, S. K., et al. (2007). Spectroscopic Analysis of 2,3-Difluorobenzyl Radical. Bulletin of the Korean Chemical Society, 28(9), 1543-1546. Retrieved from [Link]
-
Ghaffari, B., et al. (2024). Copper-Mediated −CF(OCF₃)(CF₂H) Transfer to Organic Electrophiles. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Grinias, J. P. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10). Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. Retrieved from [Link]
-
Ahrens, E. T., & Bulte, J. W. (2013). New Frontiers and Developing Applications in 19F NMR. Current Opinion in Biotechnology, 24(4), 735–742. Retrieved from [Link]
-
NMR-Service. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 215–227. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Kennedy, R. T., et al. (2011). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Journal of Chromatography A, 1218(44), 8049–8055. Retrieved from [Link]
-
Yurdakul, S., & Cinar, M. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A, 60(8), 637-640. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR of 2-Ethoxy-3,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-3,5-difluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise chemical structure, particularly the arrangement of its functional groups, is critical to its reactivity and the properties of the resulting products. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The presence of fluorine atoms introduces complexities in the spectrum due to C-F coupling, making a thorough understanding of the spectral features essential for accurate characterization.[1][2]
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom, which is influenced by the ethoxy, fluoro, and benzoyl chloride substituents.
Substituent Effects on Chemical Shifts:
-
Benzoyl Chloride Group (-COCl): The carbonyl carbon of the benzoyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and its resonance contribution. This carbon is expected to appear significantly downfield, typically in the range of 165-180 ppm.[3] The carbon atom to which the carbonyl group is attached (C-1) will also be deshielded.
-
Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is electron-donating through resonance and electron-withdrawing through induction. The carbon atom directly attached to the oxygen (C-2) will be strongly deshielded, while the effect on other ring carbons will be more nuanced. The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethoxy group will have characteristic shifts around 60-80 ppm and 10-20 ppm, respectively.[3][4]
-
Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent carbons. However, it also has a strong electron-donating resonance effect. The most significant impact of fluorine on the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling.[2][5]
Carbon-Fluorine (C-F) Coupling:
The presence of fluorine atoms leads to through-bond J-coupling, which splits the signals of nearby carbon atoms into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (One-bond coupling): This is the largest coupling, typically observed for carbons directly bonded to fluorine (C-3 and C-5). The ¹JCF values are generally large, often in the range of 240-260 Hz.[5]
-
²JCF (Two-bond coupling): Carbons adjacent to the C-F bond will exhibit smaller couplings. For example, C-2, C-4, and C-6 will couple to the fluorine atoms at C-3 and C-5. These couplings are typically in the range of 15-30 Hz.
-
³JCF (Three-bond coupling) and longer-range couplings: These are also possible and are generally smaller in magnitude. For instance, the carbonyl carbon may show a small coupling to the fluorine at C-3. Long-range C-F coupling can be observed over several bonds, especially in conjugated systems.[6]
Predicted ¹³C NMR Spectral Data
Based on the theoretical principles discussed, the predicted ¹³C NMR spectral data for this compound is summarized below. The exact chemical shifts can vary depending on the solvent and concentration.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | 165 - 175 | Doublet of doublets (dd) or Triplet (t) | ³JCF, ⁴JCF ≈ 2-5 |
| C-1 | 120 - 130 | Triplet (t) or Multiplet (m) | ²JCF(C1-F3), ⁴JCF(C1-F5) |
| C-2 | 155 - 165 | Doublet of doublets (dd) | ²JCF(C2-F3) ≈ 15-25, ⁴JCF(C2-F5) ≈ 2-5 |
| C-3 | 158 - 168 | Doublet of doublets (dd) | ¹JCF(C3-F3) ≈ 240-260, ³JCF(C3-F5) ≈ 5-10 |
| C-4 | 100 - 110 | Triplet (t) | ²JCF(C4-F3, C4-F5) ≈ 20-30 |
| C-5 | 158 - 168 | Doublet of doublets (dd) | ¹JCF(C5-F5) ≈ 240-260, ³JCF(C5-F3) ≈ 5-10 |
| C-6 | 105 - 115 | Doublet of doublets (dd) | ²JCF(C6-F5) ≈ 20-30, ⁴JCF(C6-F3) ≈ 2-5 |
| -OCH₂- | 65 - 75 | Singlet (s) | - |
| -CH₃ | 14 - 16 | Singlet (s) | - |
Experimental Protocol
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively simple solvent signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Decoupling: ¹H broadband decoupling (e.g., waltz16 or garp)
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed for quaternary carbons)
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-200 ppm (or adjusted to encompass all expected signals)
-
Temperature: 298 K (25 °C)
3. Data Processing:
-
Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) of the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks (note: ¹³C NMR peak integrals are not always proportional to the number of carbons, especially with ¹H decoupling).
-
Analyze and assign the peaks based on their chemical shifts and coupling patterns.
Visualization of Key Structures and Workflows
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. westmont.edu [westmont.edu]
Mass spectrometry of 2-Ethoxy-3,5-difluorobenzoyl chloride
An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethoxy-3,5-difluorobenzoyl chloride
Introduction
This compound is a substituted aromatic acyl chloride, a class of compounds that serve as highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Their utility stems from the reactivity of the acyl chloride group, which allows for the facile introduction of the benzoyl moiety into various structures.[1][2] A thorough understanding of the molecule's characteristics is paramount for reaction monitoring, quality control, and structural verification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.[3][4]
This guide provides a detailed exploration of the mass spectrometric behavior of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, the aim is not merely to present data but to explain the causal chemical principles behind the observed fragmentation patterns and to provide robust, field-proven protocols for its analysis. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.
Molecular Properties and Isotopic Signature
A foundational understanding of the target molecule's properties is essential before delving into its mass spectrometric analysis. The presence of chlorine is particularly significant, as its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) imparts a characteristic M+2 peak, which is a crucial diagnostic tool for identifying chlorine-containing ions in the mass spectrum.[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₇ClF₂O₂ | - |
| Average Molecular Weight | 220.60 g/mol | Calculated |
| Monoisotopic Mass (³⁵Cl) | 220.0102 Da | Calculated |
| Monoisotopic Mass (³⁷Cl) | 222.0073 Da | Calculated |
| Key Isotopic Feature | M and M+2 peaks with ~3:1 intensity ratio | [5] |
Part 1: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a powerful technique for structural elucidation that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, inducing predictable and reproducible fragmentation.[4] This "hard" ionization technique provides a fragmentation pattern that serves as a molecular fingerprint. For acyl chlorides, fragmentation is typically dominated by cleavages adjacent to the carbonyl group.[6][7]
Predicted EI Fragmentation Pathways
The fragmentation of this compound is governed by the relative stabilities of the resulting radical cations and neutral losses. The primary fragmentation events involve the highly reactive acyl chloride functional group and subsequent cleavages related to the ethoxy substituent.
-
Molecular Ion (M⁺•) Formation: Ionization often occurs on a lone pair electron of an oxygen or halogen atom.[8] The aromatic system provides some stability, but the molecular ion peak for acyl chlorides can be weak or absent.[7] We predict its presence at m/z 220 (and m/z 222).
-
α-Cleavage: Loss of Chlorine Radical: The most characteristic fragmentation for acyl chlorides is the loss of the chlorine radical to form a highly resonance-stabilized acylium ion.[6][7] This is often the base peak in the spectrum.
-
[M - Cl]⁺ at m/z 185
-
-
Loss of Carbon Monoxide from Acylium Ion: The resulting acylium ion (m/z 185) readily loses a neutral carbon monoxide (CO) molecule, a common pathway for carbonyl-containing ions.[6]
-
[M - Cl - CO]⁺ at m/z 157
-
-
Fragmentation of the Ethoxy Group: The ethoxy substituent provides alternative fragmentation routes.
-
Loss of Ethylene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethene molecule (C₂H₄) from the molecular ion.
-
[M - C₂H₄]⁺• at m/z 192
-
-
Loss of an Ethyl Radical: Cleavage of the ethyl group from the ether linkage.
-
[M - C₂H₅]⁺ at m/z 191
-
-
-
Loss of the Entire Acyl Chloride Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the •COCl radical.[6]
-
[M - COCl]⁺ at m/z 157 (Note: this fragment is isobaric with the [M - Cl - CO]⁺ ion, reinforcing this peak's intensity).
-
Summary of Key EI-MS Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Mechanism |
| 220 / 222 | Molecular Ion | [C₉H₇ClF₂O₂]⁺• | Electron Ionization |
| 185 | 2-Ethoxy-3,5-difluorobenzoyl Cation (Acylium Ion) | [C₉H₇F₂O₂]⁺ | α-Cleavage: Loss of •Cl |
| 192 / 194 | 2-Hydroxy-3,5-difluorobenzoyl Chloride Ion | [C₇H₃ClF₂O₂]⁺• | McLafferty Rearrangement: Loss of C₂H₄ |
| 157 | 2-Ethoxy-3,5-difluorophenyl Cation | [C₈H₇F₂O]⁺ | Loss of CO from m/z 185 |
Visualization of EI Fragmentation
Caption: ESI analysis pathway, including solvent reaction and subsequent CID fragmentation.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to these methodologies ensures reproducible and trustworthy data for the identification and characterization of this compound.
Protocol 1: GC-MS for EI Analysis
This method is designed to analyze the intact acyl chloride and its characteristic fragmentation pattern. The key is to maintain an anhydrous environment.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.
-
Perform a serial dilution to a final concentration of ~10 µg/mL using anhydrous dichloromethane.
-
Causality: Dichloromethane is a volatile, aprotic solvent that is compatible with GC systems and will not react with the analyte. Anhydrous conditions are critical to prevent hydrolysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or Q-TOF.
-
-
GC Method:
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: Initial 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Trustworthiness: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities or degradation products.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan m/z 40 - 400.
-
Data Analysis: Verify the presence of the key fragments (m/z 185, 157) and confirm the isotopic pattern for any chlorine-containing fragments.
-
Protocol 2: LC-MS for ESI Analysis
This method is designed to analyze the stable hydrolysis/methanolysis products, providing molecular weight information and confirmation through MS/MS.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute to a final concentration of ~1 µg/mL in a 50:50 acetonitrile:water with 0.1% formic acid mobile phase.
-
Causality: The protic solvent mixture intentionally promotes the conversion to the more stable carboxylic acid, which is readily ionizable by ESI. Formic acid aids in protonation for positive mode ESI.
-
-
Instrumentation:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole or Q-TOF.
-
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450 °C.
-
Cone Gas Flow: 50 L/hr.
-
Full Scan: Scan m/z 100 - 400 to find the protonated precursor (m/z 203.05).
-
Tandem MS (MS/MS):
-
Select m/z 203.05 as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-30 eV) to generate product ions.
-
Trustworthiness: The detection of the m/z 185.04 product ion from the m/z 203.05 precursor provides a high degree of confidence in the structural assignment, linking the ESI data directly to the fragmentation observed in EI.
-
-
Conclusion
The mass spectrometric analysis of this compound is a tale of two techniques, each providing complementary and confirmatory information. Electron Ionization MS provides a rich, structure-diagnostic fragmentation pattern, with the formation of the m/z 185 acylium ion as its most defining feature. Electrospray Ionization MS, conversely, highlights the molecule's inherent reactivity, leading to the observation of its hydrolysis or alcoholysis products.
A robust analytical approach leverages both methods. GC-MS confirms the identity through the specific fragmentation fingerprint, while LC-MS/MS validates the core structure by observing the formation of the same key acylium ion from the stable, solvent-reacted precursors. This integrated, mechanistically-grounded approach ensures the highest level of scientific integrity and provides an unambiguous structural characterization essential for professionals in the chemical and pharmaceutical sciences.
References
-
PubChem. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
YouTube. Electrospray ionization. [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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IR spectrum of 2-Ethoxy-3,5-difluorobenzoyl chloride
An In-depth Technical Guide to the Infrared Spectrum of 2-Ethoxy-3,5-difluorobenzoyl chloride
Introduction
This compound (CAS No. 1017779-72-4) is a substituted aromatic acyl chloride, a class of compounds that serve as highly valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise structural confirmation of such reactive intermediates is paramount to ensuring the integrity of subsequent synthetic steps. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of these molecules.
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. As no definitive public spectrum is available, this document synthesizes information from established spectroscopic principles and databases for analogous structures. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, propose a robust experimental protocol for spectral acquisition, and outline a logical workflow for spectral interpretation.
Theoretical Framework: Predicting the Vibrational Landscape
The is a composite of the vibrational modes of its distinct functional components: the acyl chloride, the substituted aromatic ring, the ethoxy group, and the carbon-fluorine bonds.
The Acyl Chloride Moiety (Ar-COCl)
The acyl chloride is the most diagnostically significant group. Its reactivity and electronic nature create a prominent and revealing absorption band.
-
C=O Stretching Vibration: The carbonyl (C=O) stretch of acyl chlorides is one of the highest frequency carbonyl absorptions.[2] For aliphatic acid chlorides, this band appears in the 1810–1775 cm⁻¹ range.[3] In this compound, the carbonyl group is conjugated with the benzene ring. This conjugation allows for delocalization of pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency. Therefore, the C=O band for this molecule is predicted to be very strong and sharp, appearing in the lower end of the typical range, likely between 1790 cm⁻¹ and 1760 cm⁻¹ .[3][4] The high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.
-
C-Cl Stretching Vibration: The carbon-chlorine single bond stretch is expected in the fingerprint region, typically between 730 cm⁻¹ and 550 cm⁻¹ .[2] This region is often complex, and the C-Cl band may be one of several absorptions.
The Substituted Aromatic System
The 1,2,3,5-tetrasubstituted benzene ring gives rise to several characteristic vibrations.
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring will produce sharp, medium-to-weak absorptions at wavenumbers above 3000 cm⁻¹ .
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself typically manifest as a set of two to four sharp bands of variable intensity in the 1620-1450 cm⁻¹ region. Key peaks are expected near 1600 cm⁻¹ and 1475 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong C-H "wagging" absorptions in the 900-650 cm⁻¹ range. While specific prediction for this substitution is complex, the presence of strong bands in this region confirms the aromatic nature.
The Ethoxy and Fluoro Groups: A Crowded Mid-Frequency Region
The ethoxy and difluoro substituents contribute significantly to the spectrum, particularly in the 1300-1000 cm⁻¹ range.
-
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ , typically in the 2980-2850 cm⁻¹ range. These are clearly distinguishable from the aromatic C-H stretches.
-
Aromatic Ether C-O Stretching: Phenyl alkyl ethers display two characteristic and strong C-O stretching bands.[5][6] An asymmetric stretch is expected between 1270-1230 cm⁻¹ , and a symmetric stretch appears between 1050-1000 cm⁻¹ .[7] These bands are often broad and intense, making them a key diagnostic feature.[8]
-
C-F Stretching: The carbon-fluorine bonds introduce very strong absorptions due to the large change in dipole moment during vibration. These C-F stretching bands are typically found in the 1400-1100 cm⁻¹ region. Given the presence of two C-F bonds and the aromatic ether C-O stretches, this area of the spectrum is expected to be complex and contain multiple strong, overlapping bands.
Data Synthesis: Predicted Spectral Data Summary
The following table summarizes the anticipated key vibrational frequencies, their intensities, and the responsible functional groups for this compound.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| > 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Ethoxy Group (-CH₂, -CH₃) |
| 1790 - 1760 | Very Strong, Sharp | C=O Stretch | Acyl Chloride |
| 1620 - 1450 | Medium-Weak, Sharp | C=C Ring Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend (scissoring/bending) | Ethoxy Group (-CH₂) |
| 1400 - 1100 | Strong to Very Strong | C-F Stretch | Aryl Fluoride |
| 1270 - 1230 | Strong | C-O-C Asymmetric Stretch | Aromatic Ether |
| 1050 - 1000 | Strong | C-O-C Symmetric Stretch | Aromatic Ether |
| 730 - 550 | Medium | C-Cl Stretch | Acyl Chloride |
Bolded entries represent the most characteristic and readily identifiable peaks for structural confirmation.
Experimental Protocol: Acquiring a Validated Spectrum
Causality and Experimental Choice: Acyl chlorides are highly reactive and readily hydrolyze upon exposure to atmospheric moisture.[9] The hydrolysis product, the corresponding carboxylic acid, has a vastly different IR spectrum (broad O-H stretch ~3000 cm⁻¹, lower frequency C=O stretch ~1700 cm⁻¹). Therefore, the entire sample preparation and handling procedure must be conducted under anhydrous conditions to ensure the resulting spectrum is of the target compound and not its degradation product. A thin-film preparation is ideal for a neat liquid sample like this.
Step-by-Step Methodology for FT-IR Analysis
-
Environment Preparation: All operations should be performed in a nitrogen-filled glovebox or under a steady stream of an inert gas (N₂ or Ar) to minimize exposure to moisture.
-
Materials:
-
This compound sample.
-
Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Disposable pipette or glass rod.
-
FT-IR Spectrometer (e.g., Varian Corp. or similar).[10]
-
Sample holder for the spectrometer.
-
-
Spectrometer Preparation:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen.
-
Collect a background spectrum of the empty compartment. This is crucial for subtracting any atmospheric H₂O and CO₂ absorptions.
-
-
Sample Preparation (Thin Film):
-
Inside the inert atmosphere, place one clean, dry salt plate on a holder.
-
Using a clean pipette, place a single small drop of the liquid this compound onto the center of the plate.
-
Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Spectral Acquisition:
-
Quickly transfer the assembled salt plates from the inert environment to the spectrometer's sample holder.
-
Immediately acquire the sample spectrum.
-
Typical Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (to improve signal-to-noise ratio).
-
Range: 4000 - 400 cm⁻¹.
-
-
-
Data Processing & Cleaning:
-
The acquired spectrum will be automatically ratioed against the collected background spectrum.
-
Inspect the baseline and apply a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Immediately after analysis, disassemble the salt plates and clean them thoroughly with a dry, non-polar solvent (e.g., anhydrous dichloromethane or chloroform) followed by gentle drying.
-
Visualization: A Workflow for Spectral Interpretation
The following diagram outlines a logical process for analyzing the obtained IR spectrum to confirm the structure of this compound.
Caption: Logical workflow for the IR spectral analysis of this compound.
Conclusion
The infrared spectrum of this compound is expected to be rich with information, defined by several key features. The unambiguous identification of this molecule hinges on observing a very strong carbonyl absorption between 1790-1760 cm⁻¹, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and a complex series of strong bands in the 1400-1000 cm⁻¹ region corresponding to the aromatic ether and C-F vibrations. By employing the rigorous, anhydrous sample handling protocol described, researchers can obtain a high-fidelity spectrum, and by following the proposed interpretation workflow, confidently verify the structural integrity of this critical synthetic intermediate.
References
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The Chemistry of 2-Ethoxy-3,5-difluorobenzoyl chloride: Synthesis and Impurity Profile
An In-depth Technical Guide to the Purity and Suppliers of 2-Ethoxy-3,5-difluorobenzoyl chloride
For the modern researcher, scientist, or drug development professional, the integrity of starting materials is paramount. The success of a multi-step synthesis or the validity of a biological assay often hinges on the purity of a single key intermediate. This compound (CAS No. 1017779-72-4) is one such compound, a specialized building block whose utility in the synthesis of complex pharmaceuticals and fine chemicals is directly tied to its quality.
This guide provides a senior application scientist’s perspective on navigating the complexities of sourcing and validating this reactive acyl chloride. We will move beyond simple data sheets to explore the causality behind purification strategies, the logic of analytical validation, and the criteria for selecting a trustworthy supplier.
Understanding the likely synthetic origin of this compound is the first step in predicting its potential impurity profile. The most common and industrially viable method for preparing acyl chlorides is the chlorination of the corresponding carboxylic acid.
Plausible Synthetic Route:
The conversion of 2-Ethoxy-3,5-difluorobenzoic acid to the target acyl chloride is typically achieved using a standard chlorinating agent. While several reagents like phosphorus pentachloride or oxalyl chloride can be used, thionyl chloride (SOCl₂) is frequently preferred due to the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride gas), which simplifies the initial purification.[1]
The reaction proceeds as follows:
Anticipated Impurities:
A thorough analysis must account for impurities stemming from this process:
-
Starting Material: Unreacted 2-Ethoxy-3,5-difluorobenzoic acid.
-
Hydrolysis Product: The most common impurity, formed by exposure of the acyl chloride to atmospheric or residual moisture, reverting it to the starting carboxylic acid.[2]
-
Residual Reagents: Trace amounts of thionyl chloride or its non-volatile decomposition products.
-
Side-Reaction Products: Formation of the corresponding anhydride from the reaction of the acyl chloride with unreacted carboxylic acid at elevated temperatures.
Purification Methodologies: A Self-Validating System
The reactive and moisture-sensitive nature of acyl chlorides demands meticulous purification and handling protocols.[3] The primary goal is to remove non-volatile impurities and prevent degradation.
Core Protocol: Fractional Vacuum Distillation
The gold-standard technique for purifying liquid acyl chlorides is fractional distillation under reduced pressure.[4][5] The vacuum is critical as it lowers the boiling point, preventing the thermal decomposition that can occur at atmospheric pressure.
Step-by-Step Methodology:
-
System Preparation: Assemble a fractional distillation apparatus using oven-dried glassware. The system must be leak-tight to maintain a stable vacuum. Use of hydrocarbon or silicone-based greases should be avoided as they can contaminate the product.
-
Charge the Flask: Charge the crude this compound into the distillation flask containing a PTFE-coated magnetic stir bar.
-
Evacuate and Heat: Slowly evacuate the system to the desired pressure. Begin gentle heating of the distillation pot using an oil bath. Vigorous stirring is essential to ensure smooth boiling.
-
Fraction Collection: Collect a small forerun fraction, which will contain any residual volatile impurities like thionyl chloride.
-
Product Collection: Collect the main fraction at a stable head temperature and pressure. The boiling point will be dependent on the vacuum achieved.
-
Shutdown: Once the distillation is complete, allow the system to cool completely before slowly reintroducing an inert gas like nitrogen or argon. Do not expose the hot distillate to air, as this will cause rapid degradation.
Trustworthiness through Self-Validation: This protocol is self-validating. A stable, narrow boiling point range during the collection of the main fraction is a strong indicator of high purity. Conversely, a wide or fluctuating boiling range suggests the presence of significant impurities, necessitating analysis of the collected fractions.
Analytical Validation: Quantifying Purity
No purification is complete without robust analytical confirmation. Due to the high reactivity of acyl chlorides, specialized or indirect methods are often required.[6]
| Technique | Principle & Rationale | Experimental Considerations |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with the stationary phase. Ideal for assessing the purity of the acyl chloride and detecting volatile impurities. | Column: A non-polar or mid-polarity capillary column (e.g., DB-5, DB-17).Injector: Use a glass liner; ensure the inlet temperature is high enough for volatilization but not so high as to cause degradation.Detector: Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification. |
| ¹H, ¹³C, & ¹⁹F NMR Spectroscopy | Provides detailed structural information and can quantify impurities without derivatization. ¹⁹F NMR is particularly useful for confirming the fluorine environment. | Solvent: Use an anhydrous deuterated solvent (e.g., CDCl₃) from a sealed ampoule.Sample Prep: Prepare the sample quickly under an inert atmosphere to prevent hydrolysis before analysis.Analysis: The presence of a singlet corresponding to the carboxylic acid proton (typically >10 ppm in ¹H NMR) indicates hydrolysis. |
| HPLC (via Derivatization) | Acyl chlorides are too reactive for direct analysis on standard HPLC systems. They must be converted to a stable derivative.[6][7] This is the method of choice for detecting non-volatile impurities like the starting carboxylic acid. | Derivatization: React a sample with a nucleophile (e.g., benzylamine or 2-nitrophenylhydrazine[6]) to form a stable, UV-active amide.Column: Standard C18 reverse-phase column.Mobile Phase: Acetonitrile/water or methanol/water gradient.Detector: Diode-Array Detector (DAD) to confirm the identity of the derivative peak. |
Protocol: Purity Analysis via Amide Derivatization for HPLC
-
Reagent Preparation: Prepare a 0.1 M solution of benzylamine in anhydrous acetonitrile.
-
Sample Preparation: In a dry vial under a nitrogen atmosphere, accurately weigh ~10 mg of the this compound. Add 1.0 mL of the benzylamine solution. Cap the vial and let it stand for 15 minutes at room temperature.
-
Dilution: Dilute the reaction mixture to a final concentration of ~0.1 mg/mL (based on the derivative) with acetonitrile.
-
Analysis: Inject the sample onto a C18 HPLC column and analyze using a suitable gradient method with UV detection. The resulting stable amide can be quantified against a reference standard.
Supplier Landscape and Evaluation
While a niche compound, this compound is available from several specialized chemical suppliers. The key is to differentiate suppliers based on the quality and transparency of their data.
Potential Suppliers & Purity Tiers:
The following table lists common suppliers of complex fluorinated building blocks and the typical purity levels they offer. While not all may list this specific CAS number publicly, they are prime candidates for custom synthesis inquiries.
| Supplier Category | Example Companies | Typical Purity Specification | Provided Analytics |
| Major Research Catalogs | Sigma-Aldrich (Merck), Thermo Fisher Scientific | ≥97% - 98% | CoA with purity by GC or titration, ¹H NMR spectrum often available. |
| Fine Chemical Specialists | Apollo Scientific[8], BLD Pharm[9], Chempure[10] | ≥95% - 99% | CoA with purity by GC/HPLC, often provide copies of ¹H NMR and MS data upon request. |
| Custom Synthesis Houses | Various | Made to order, purity specification defined by the client (e.g., >99.5%). | Full analytical package (NMR, GC-MS, HPLC, etc.) as part of the contract. |
The Certificate of Analysis (CoA): A Critical Review
Do not accept a CoA at face value. A trustworthy document for a reactive intermediate like this should include:
-
Purity Method: The specific method used (e.g., "GC," "HPLC," or "Titration") must be stated. Purity determined by titration can be misleading as it may not detect non-acidic impurities.
-
Identity Confirmation: Confirmation of structure by ¹H NMR or FTIR.
-
Date of Analysis: For a reactive compound, a recent analysis date is crucial to ensure the material has not degraded during storage.
-
Traceability: A unique batch or lot number.
When in doubt, request the raw analytical data (e.g., the GC chromatogram or NMR spectrum) for the specific batch you intend to purchase. A reputable supplier will readily provide this information.
Safety, Handling, and Storage
Acyl chlorides are corrosive and hazardous materials that demand stringent safety protocols.
-
Hazards: Causes severe skin burns and eye damage.[11][12] Reacts violently with water, alcohols, and amines. Releases corrosive hydrogen chloride gas upon hydrolysis.[2] It is a lachrymator.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), and a flame-retardant lab coat.[13][14]
-
Handling: Use only oven-dried glassware and syringes. Conduct all transfers under a positive pressure of an inert atmosphere (nitrogen or argon).
-
Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, well-ventilated area away from moisture. For long-term storage, sealing the container within a secondary bag containing a desiccant is recommended.
By integrating a deep understanding of the compound's chemistry with rigorous purification, validation, and sourcing protocols, researchers can ensure the integrity of their work from the very first step.
References
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Cheméo. Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). [Link]
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-
ResearchGate. Acid Chloride/ chloroformate purification?. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
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ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
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Sciencemadness Wiki. Benzyl chloride. [Link]
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Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
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-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
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-
PubChem. 2-Ethoxybenzoyl chloride. [Link]
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Reactivity of 2-Ethoxy-3,5-difluorobenzoyl chloride
An In-depth Technical Guide to the Reactivity and Application of 2-Ethoxy-3,5-difluorobenzoyl chloride
Abstract
This technical guide provides a comprehensive analysis of this compound, a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The document delineates the compound's core reactivity, influenced by the unique electronic interplay of its ethoxy and difluoro substituents. We will explore its principal chemical transformations, provide validated experimental protocols, and discuss the mechanistic rationale behind its reactivity. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction and Molecular Profile
This compound (CAS No. 1017779-72-4) is an aromatic acyl chloride characterized by a highly functionalized benzene ring.[1] The molecule's architecture, featuring two strongly electron-withdrawing fluorine atoms and an electron-donating ethoxy group, creates a unique electronic environment that dictates its chemical behavior. The fluorine atoms at the 3 and 5 positions significantly enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2] This heightened reactivity, combined with the modulatory effects of the ortho-ethoxy group, makes it a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of novel therapeutic agents and advanced materials.[2]
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 3,5-Difluorobenzoyl chloride | 2-Ethoxybenzoyl chloride |
| CAS Number | 1017779-72-4 | 129714-97-2[3] | 42926-52-3[4] |
| Molecular Formula | C₉H₇ClF₂O₂ | C₇H₃ClF₂O[5] | C₉H₉ClO₂[4] |
| Molecular Weight | 220.60 g/mol | 176.55 g/mol [5] | 184.62 g/mol [4] |
| Appearance | Colorless to pale yellow liquid (Expected) | Colorless to pale yellow liquid[6] | Liquid (Expected) |
| Primary Hazard | Corrosive, Moisture Sensitive (Inferred) | Corrosive, Skin Corr. 1B[5] | Corrosive, Skin Corr. 1B[4] |
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of this compound is dominated by the acyl chloride functional group. However, the substituents on the aromatic ring profoundly modulate its behavior.
-
Fluorine Atoms (Positions 3 and 5): As the most electronegative elements, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the aromatic ring and, crucially, from the carbonyl carbon. This polarization enhances the carbonyl carbon's electrophilicity, making it highly susceptible to attack by nucleophiles.[6]
-
Ethoxy Group (Position 2): The ethoxy group exhibits a dual electronic nature. It has an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can push electron density into the ring. Simultaneously, it has a weaker electron-withdrawing inductive effect (-I). Its position ortho to the acyl chloride group also introduces steric hindrance, which can influence the approach of bulky nucleophiles.
The net result is a highly activated acyl chloride. The dominant electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon significantly more reactive than in non-fluorinated analogues like 2-ethoxybenzoyl chloride.
Caption: Electronic influences on the benzoyl chloride core.
Key Chemical Transformations: A Focus on Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group.
Caption: General mechanism for nucleophilic acyl substitution.
Amide Bond Formation
The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted amides. This is one of the most critical reactions in drug discovery for linking molecular fragments.
Causality Behind the Protocol:
-
Stoichiometry: Two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are required. The first equivalent acts as the nucleophile, while the second neutralizes the hydrochloric acid (HCl) byproduct.[7][8] Failure to include a base results in the protonation of the starting amine by HCl, rendering it non-nucleophilic and halting the reaction, effectively limiting the theoretical yield to 50%.[8]
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm, which can be vigorous.[7] It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Representative Protocol: Synthesis of N-benzyl-2-ethoxy-3,5-difluorobenzamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the acyl chloride in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution over 15-20 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Ester Formation
The reaction with alcohols to form esters is generally slower than with amines due to the lower nucleophilicity of alcohols. The reaction often requires a catalyst.
Causality Behind the Protocol:
-
Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol. Pyridine or triethylamine is still required as a stoichiometric base to neutralize HCl.
-
Conditions: The reaction may require gentle heating to proceed at a reasonable rate.
Representative Protocol: Synthesis of Benzyl 2-ethoxy-3,5-difluorobenzoate
-
Setup: To a flame-dried flask under N₂, add this compound (1.0 eq), benzyl alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent & Base: Dissolve the components in anhydrous DCM (~0.2 M) and add triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow a similar aqueous workup and purification procedure as described for the amide synthesis.
Hydrolysis
This compound reacts readily with water, including atmospheric moisture, to hydrolyze back to the parent carboxylic acid (2-Ethoxy-3,5-difluorobenzoic acid) and HCl.[6] This underscores the critical need for anhydrous conditions during storage and handling.
Synthesis and Preparation
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. A plausible and industrially scalable synthesis for this compound involves the chlorination of 2-Ethoxy-3,5-difluorobenzoic acid.
Causality Behind the Protocol:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion. Oxalyl chloride is another excellent but more expensive alternative, often used for smaller-scale, milder reactions.
-
Catalyst: A catalytic amount of DMF is often added. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.
Caption: Synthetic workflow for the target compound.
Protocol: Preparation from 2-Ethoxy-3,5-difluorobenzoic acid
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).
-
Reactants: Charge the flask with 2-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq, used as both reagent and solvent).
-
Catalyst: Add a few drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure this compound.
Safety, Handling, and Storage
As with all acyl chlorides, this compound must be handled with extreme care.[9]
-
Hazards:
-
Handling:
-
Always handle inside a certified chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10][12]
-
Ensure an eyewash station and safety shower are immediately accessible.[12]
-
-
Storage:
-
Store in a tightly sealed container to prevent contact with moisture.[10]
-
The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials (e.g., water, alcohols, amines, bases).
-
Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its reactivity is governed by the potent electrophilicity of the carbonyl carbon, which is significantly enhanced by the inductive effects of the two fluorine atoms. It serves as a powerful acylating agent, primarily undergoing nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively. Due to its corrosive and moisture-sensitive nature, strict adherence to safety and handling protocols is mandatory. The unique substitution pattern of this molecule makes it a highly valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.
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3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem. (URL: [Link])
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(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. (URL: [Link])
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A Comprehensive Technical Guide to the Safe Handling and Application of 2-Ethoxy-3,5-difluorobenzoyl Chloride
This document provides an in-depth technical overview for the safe handling, storage, and use of 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4). It is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis. The protocols and insights herein are synthesized from established safety data for acyl chlorides and direct structural analogues, ensuring a robust framework for risk mitigation.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic acyl chloride. The presence of the highly reactive acyl chloride functional group, combined with the electron-withdrawing effects of two fluorine atoms on the benzene ring, dictates its chemical behavior and associated hazards. The ethoxy group further modifies its solubility and reactivity profile. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related structures.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1017779-72-4 | [1] |
| Molecular Formula | C₉H₇ClF₂O₂ | Matrix Scientific |
| Molecular Weight | 220.60 g/mol | Matrix Scientific |
| Appearance | Solid (based on transport classification) | [2] |
| Reactivity Profile | Moisture-sensitive, corrosive | [2] |
| Solubility | Reacts with water and other protic solvents (e.g., alcohols). Soluble in aprotic organic solvents. |[3] |
Hazard Analysis: Understanding the "Why"
The primary hazards associated with this compound stem from its high reactivity, particularly its propensity for hydrolysis. This is not merely a procedural note but a central chemical principle governing its safe handling.
Corrosivity (Skin and Eyes)
-
GHS Classification: Based on analogous compounds, this chemical is classified as Skin Corrosion/Irritation, Category 1B , and Serious Eye Damage/Eye Irritation, Category 1 .[2][4]
-
Causality: The acyl chloride functional group reacts exothermically with water, including moisture on skin, in the eyes, or mucous membranes. This hydrolysis reaction generates hydrochloric acid (HCl) and the corresponding carboxylic acid directly on the tissue surface, causing severe chemical burns and irreversible damage.[2][5] The reaction is immediate and aggressive.
Respiratory Tract Irritation
-
GHS Classification: Analogues are classified as Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System) .[2][3][6]
-
Causality: Inhalation of dust or vapors is extremely dangerous. The compound's reaction with moisture in the respiratory tract produces HCl, leading to irritation, chemical burns to the delicate lung tissue, and potentially life-threatening pulmonary edema.[5] Its pungent odor is a warning sign of exposure.
Reactivity with Water (Moisture Sensitivity)
-
Hazard: This is the most critical chemical property to manage. The compound is designated as "moisture-sensitive".[2] Contact with water, even atmospheric humidity, leads to rapid decomposition.
-
Causality: The reaction produces corrosive hydrogen chloride gas, which can build pressure in a sealed container and creates a severe inhalation hazard.[7][8] This reactivity necessitates handling under inert atmosphere and using dry equipment.
Table 2: GHS Hazard Summary (Inferred from Analogues)
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[4] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3][6] |
Proactive Risk Mitigation: Engineering Controls and PPE
A multi-layered approach to safety is mandatory, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors.[2]
-
Inert Atmosphere: For reactions and storage, the use of a dry, inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of the material and the hazardous pressure build-up from HCl generation.[8]
-
Safety Infrastructure: An eyewash station and safety shower must be immediately accessible and verified to be in working order before any work begins.[2]
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for good engineering controls but is the final barrier against exposure.
-
Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature, a robust material like fluorinated rubber (FKM) or butyl rubber is recommended. Double-gloving provides additional protection.[9][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. Due to the severe corrosivity, a full-face shield must be worn over the goggles during any operation where there is a risk of splashes, such as dispensing or during reaction work-up.[2][6]
-
Body Protection: A flame-resistant lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is required.[9]
-
Respiratory Protection: If there is any risk of the fume hood failing or if vapors/dust cannot be adequately controlled, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., type ABEK) must be used.[6][7]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of safe and reproducible science.
Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage. Ensure the cap is tightly sealed.
-
Storage: Store the container in a designated "Corrosives" and "Moisture-Sensitive" area. The location must be cool, dry, and well-ventilated.[11][12] Do not store with bases, alcohols, or oxidizing agents.[8][9][10] Storage under an inert atmosphere is highly recommended for long-term stability.
-
Dispensing:
-
Assemble all necessary glassware and ensure it is oven-dried and cooled under a stream of inert gas to remove all traces of moisture.
-
Work exclusively within a chemical fume hood.
-
Don all required PPE (gloves, goggles, face shield, lab coat).
-
Briefly remove the cap in the fume hood, dispense the required amount of the solid, and immediately and tightly reseal the container. Purging the container headspace with inert gas before sealing is best practice.
-
Reaction Quenching Protocol
Quenching is a hazardous step that must be performed with extreme care. The goal is to safely neutralize the reactive acyl chloride.
-
Preparation: The reaction vessel should be cooled in an ice bath to manage the exothermic nature of the quench. Prepare a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or a non-nucleophilic base).
-
Execution (Slow Addition): Very slowly and carefully, add the quenching solution to the reaction mixture with vigorous stirring. Never add water or quenching solution rapidly, as this can cause a violent, uncontrolled reaction and splashing.
-
Alternative: Alternatively, and often more safely, the reaction mixture can be transferred slowly (cannula or dropping funnel) into a separate, well-stirred, and cooled vessel containing the quenching agent.
-
Verification: After the addition is complete, continue stirring and allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer to ensure the mixture has been neutralized before proceeding with work-up.
Emergency Response Protocols
Immediate and correct action is critical to mitigating harm in an emergency.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] Ingestion can cause severe damage and perforation of the digestive tract.[2][13]
Spill Response
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do NOT use combustible materials like paper towels.
-
Carefully sweep up the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area and control ignition sources.
-
Waste Disposal
All waste containing this compound, including empty containers and contaminated absorbents, is classified as hazardous waste.
-
Segregation: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not attempt to neutralize bulk quantities as a means of disposal. Never dispose of this chemical down the drain.
Toxicological Information
The specific toxicological properties of this compound have not been fully investigated.[2][13] Therefore, it must be handled with the assumption that it carries the full corrosive and irritant potential of its chemical class. The primary danger is acute damage from its corrosive action rather than chronic toxicity, although data on long-term effects is lacking.[4] All safety protocols must be followed stringently to prevent any direct exposure.
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A Technical Guide to the Potential Applications of 2-Ethoxy-3,5-difluorobenzoyl Chloride in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine and alkoxy groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of 2-Ethoxy-3,5-difluorobenzoyl chloride, a versatile chemical intermediate poised for significant applications in drug discovery and development. While direct literature on this specific molecule is emerging, its constituent parts—the difluorobenzoyl core and the ethoxy substituent—are well-characterized for their beneficial influence on pharmacokinetic and pharmacodynamic properties. This document synthesizes this information to project the potential of this compound as a key building block for novel therapeutics. We will explore its physicochemical properties, potential synthetic utility, and promising applications in creating next-generation inhibitors for various enzyme and receptor targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research endeavors.
Introduction: The Strategic Advantage of Fluorination and Alkoxylation in Drug Design
The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Fluorine has emerged as a "superstar" element in medicinal chemistry due to its unique electronic properties.[1] Its high electronegativity and relatively small size allow for strategic modifications of a molecule's pKa, metabolic stability, and binding affinity to protein targets.[1][2] The difluorobenzoyl moiety, in particular, is known to participate in crucial hydrophobic and electrostatic interactions within protein binding pockets, often leading to enhanced biological activity.[3]
Complementing the advantages of fluorination, the incorporation of alkoxy groups, such as the ethoxy group, can further refine a drug candidate's profile. Alkyl groups, in general, play a significant role in modulating a molecule's physicochemical properties, pharmacokinetics, and therapeutic efficacy.[4] The methoxy group, a close relative of the ethoxy group, is prevalent in numerous approved drugs and is recognized for its ability to improve ligand-target binding, physicochemical properties, and ADME parameters.[5] The ethoxy group offers similar benefits, with the potential for altered metabolic pathways and improved safety profiles.[6][7]
This guide focuses on the untapped potential of this compound, a molecule that synergistically combines these advantageous structural features.
Physicochemical Properties and Reactivity Profile
While specific experimental data for this compound is not extensively available, we can infer its properties based on analogous compounds like 3,5-difluorobenzoyl chloride and 2-ethoxybenzoyl chloride.
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C9H7ClF2O2 | Based on chemical structure |
| Molecular Weight | ~220.6 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Similar to other benzoyl chloride derivatives[8] |
| Odor | Pungent, irritating | Characteristic of acyl chlorides[8] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether) | Typical for acyl chlorides[8] |
| Reactivity | Highly reactive acylating agent; reacts with water and other nucleophiles | The acyl chloride moiety is the primary site of reactivity[8][9] |
The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to increase the electrophilicity of the carbonyl carbon, making this compound a highly efficient acylating agent.[8] The ethoxy group at the 2-position may exert a minor steric hindrance and a modest electron-donating effect through resonance, which could subtly modulate its reactivity compared to non-alkoxylated analogs.
Synthesis of this compound
The synthesis of this compound would likely follow established methods for the preparation of benzoyl chlorides. A plausible synthetic route would involve the chlorination of the corresponding 2-ethoxy-3,5-difluorobenzoic acid.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-ethoxy-3,5-difluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, remove the excess chlorinating agent and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for synthesizing a diverse array of bioactive molecules. Its reactive acyl chloride handle allows for the facile introduction of the 2-ethoxy-3,5-difluorobenzoyl moiety into various molecular scaffolds.
Synthesis of Novel Amide and Ester Derivatives as Enzyme Inhibitors
Benzoyl chloride and its derivatives are extensively used as intermediates in the synthesis of pharmaceuticals, particularly for forming amide and ester linkages.[10] The resulting benzamide and benzoate structures are present in a wide range of approved drugs.
Hypothetical Application: Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic structure appended with substituted aryl groups. The 2-ethoxy-3,5-difluorobenzoyl moiety could be readily incorporated to probe the active site of various kinases. The fluorine atoms can form favorable interactions with the hinge region, while the ethoxy group can be oriented towards the solvent-exposed region or other hydrophobic pockets.
Caption: General scheme for synthesizing kinase inhibitors.
Development of Novel Antibacterial Agents Targeting FtsZ
The difluorobenzamide motif has been identified as a crucial component in a class of antibacterial agents that target the bacterial cell division protein FtsZ.[3] The fluorine atoms are known to engage in hydrophobic interactions within an allosteric binding site on the protein.[3][11]
Hypothetical Application: FtsZ Inhibitors
By reacting this compound with various aminothiazole or other heterocyclic amines, novel FtsZ inhibitors could be synthesized. The ethoxy group could potentially improve cell permeability or modulate the binding kinetics of the inhibitor.
Caption: Workflow for the development of FtsZ inhibitors.
Bioisosteric Replacement in Known Drug Scaffolds
Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound.[12][13] The 2-ethoxy-3,5-difluorobenzoyl group could serve as a bioisostere for other substituted phenyl rings in existing drug molecules to enhance efficacy or overcome metabolic liabilities.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The convergence of the well-established benefits of fluorination and the subtle but significant influence of the ethoxy group suggests that this reagent could unlock novel chemical space for a variety of therapeutic targets. Its straightforward synthesis and high reactivity make it an attractive tool for generating diverse libraries of compounds for high-throughput screening. Future research should focus on the systematic exploration of this scaffold in the synthesis of novel inhibitors for kinases, bacterial enzymes, and other validated drug targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of innovative medicines.
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Methodological & Application
Application Notes and Protocols for Esterification Reactions with 2-Ethoxy-3,5-difluorobenzoyl chloride
Introduction: The Strategic Advantage of 2-Ethoxy-3,5-difluorobenzoyl Chloride in Ester Synthesis
This compound is a highly activated acylating agent of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—two strongly electron-withdrawing fluorine atoms and a sterically influential ethoxy group in the ortho position—imparts a distinct reactivity profile that can be strategically leveraged for the synthesis of complex esters.
The fluorine atoms at the 3- and 5-positions dramatically increase the electrophilicity of the carbonyl carbon, rendering the molecule significantly more reactive than standard benzoyl chloride.[1] This heightened reactivity allows for esterification reactions to proceed under mild conditions, often at lower temperatures and with shorter reaction times, which is critical for preserving sensitive functional groups elsewhere in the substrate molecule. The ortho-ethoxy group, while slightly electron-donating through resonance, primarily exerts a steric influence that can modulate the accessibility of the carbonyl center, offering a potential avenue for selectivity in competitive reaction environments.
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for successfully employing this compound in esterification reactions with a variety of alcohol substrates.
Mechanistic Rationale: A Tale of Activation and Steric Influence
The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The efficacy of this transformation is rooted in the electronic and steric properties of the acyl chloride.
-
Electronic Activation: The inductive effect of the two fluorine atoms powerfully withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon exceptionally electron-deficient and highly susceptible to nucleophilic attack by an alcohol.
-
Leaving Group Potential: The chloride ion is an excellent leaving group, facilitating the irreversible collapse of the tetrahedral intermediate formed upon nucleophilic attack.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the alcohol nucleophile and to drive the reaction to completion. Tertiary amines, such as triethylamine (TEA) or pyridine, are commonly employed for this purpose.
-
Steric Considerations: The 2-ethoxy group can sterically hinder the approach of bulky nucleophiles. This effect is generally more pronounced with secondary and, particularly, tertiary alcohols. This steric factor necessitates careful optimization of reaction conditions, including temperature and choice of base, to achieve optimal yields.
The general workflow for this reaction is outlined below.
Caption: General workflow for esterification using this compound.
Core Protocols: Tailoring Conditions to the Alcohol
The choice of alcohol—primary, secondary, or phenolic—is the primary determinant for optimizing the reaction conditions. The following protocols provide robust starting points for each class of substrate.
Protocol 1: Esterification of Primary Alcohols
Primary alcohols are highly reactive nucleophiles and typically undergo smooth and rapid esterification.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add this compound (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Esterification of Secondary and Bulky Primary Alcohols
Secondary alcohols are sterically more demanding, which can slow the reaction rate. The use of a stronger, non-nucleophilic base and/or a catalyst can be beneficial.
Materials:
-
Secondary or bulky primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq), DMAP (0.1 eq), and anhydrous DCM (~0.2 M).
-
Base Addition: Add pyridine (1.5 eq) and stir to dissolve.
-
Cooling: Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add this compound (1.2 eq).
-
Reaction Monitoring: Stir at 0 °C for 30 minutes and then allow to warm to room temperature. The reaction may require gentle heating (e.g., 40 °C) and longer reaction times (4-24 hours) for complete conversion. Monitor progress by TLC.
-
Workup and Purification: Follow steps 6-8 from Protocol 1. The aqueous washes are particularly important for removing pyridine and DMAP. An additional wash with dilute aqueous copper sulfate (CuSO₄) can be effective for removing residual pyridine.
Protocol 3: Esterification of Phenols
Phenols are less nucleophilic than aliphatic alcohols, but the high reactivity of this compound allows for efficient acylation. The reaction is often performed at slightly elevated temperatures.
Materials:
-
Phenol or substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (as both base and solvent, or 2.0 eq in a co-solvent like DCM)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the phenol (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Acyl Chloride Addition: Add this compound (1.2 eq) portion-wise or dropwise.
-
Reaction Monitoring: Stir at room temperature or heat to 40-50 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Workup and Purification: After cooling to room temperature, dilute with ethyl acetate or DCM. Wash thoroughly with 1M HCl (to remove pyridine), followed by water, saturated NaHCO₃, and brine. Proceed with steps 7-8 from Protocol 1.
Data Summary and Parameter Optimization
The following table summarizes typical starting conditions. Optimization may be required based on the specific substrate.
| Parameter | Primary Alcohols | Secondary Alcohols | Phenols |
| Alcohol (eq) | 1.0 | 1.0 | 1.0 |
| Acyl Chloride (eq) | 1.1 - 1.2 | 1.2 - 1.5 | 1.2 - 1.5 |
| Base | TEA / Pyridine | Pyridine / TEA | Pyridine |
| Base (eq) | 1.2 - 1.5 | 1.5 - 2.0 | 2.0 or as solvent |
| Catalyst | None | DMAP (0.05-0.1 eq) | DMAP (optional) |
| Solvent | DCM, THF, Et₂O | DCM, CH₃CN | Pyridine, DCM |
| Temperature | 0 °C to RT | 0 °C to 40 °C | RT to 50 °C |
| Typical Time | 1 - 3 h | 4 - 24 h | 2 - 6 h |
Troubleshooting and Mechanistic Insights
Caption: Troubleshooting guide for common issues in esterification reactions.
-
Low Conversion with Hindered Alcohols: If a reaction with a secondary or tertiary alcohol stalls, the primary cause is often steric hindrance.[2] Adding a catalytic amount of DMAP can significantly accelerate the reaction. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent.
-
Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid.[1] This side reaction consumes the reagent and complicates purification. Ensuring all glassware is oven-dried and all solvents and reagents are anhydrous is paramount to success.
-
Purification Challenges: Pyridine and DMAP can be difficult to remove during purification. A thorough workup with dilute acid (e.g., 1M HCl or 5% CuSO₄) is essential to protonate these bases and extract them into the aqueous layer.
Safety and Handling
This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound. It will react with water to produce corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use dry syringes or cannulas for transfers. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Quenching: Any residual reagent should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a similar weak base.
Conclusion
This compound is a powerful reagent for the synthesis of a wide range of esters. Its high reactivity, driven by difluoro-substitution, enables esterifications under mild conditions. By understanding the interplay of electronic activation and steric effects, and by selecting the appropriate base and reaction conditions tailored to the alcohol substrate, researchers can effectively utilize this versatile building block in their synthetic campaigns. The protocols and troubleshooting guide provided herein serve as a solid foundation for developing robust and high-yielding esterification procedures.
References
-
Pulle, J. S. et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 5(06). Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Organic Chemistry Portal. (2024). Ester synthesis by esterification. Available at: [Link]
-
Khan, M. A. W. et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link]
- Paquette, L. A. (Ed.). (2004). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Application Note & Protocol: Friedel-Crafts Acylation with 2-Ethoxy-3,5-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing a Friedel-Crafts acylation reaction utilizing 2-Ethoxy-3,5-difluorobenzoyl chloride. This protocol is designed for professionals in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, and practical troubleshooting advice. The presence of both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups on the acylating agent presents unique considerations for reaction optimization, which are thoroughly addressed.
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, facilitates the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1][2] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of this compound offers a versatile building block for novel therapeutics and advanced materials. This guide provides a robust protocol for its application in electrophilic aromatic substitution.
Reaction Principle and Causality
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to generate a highly reactive acylium ion from the acyl chloride.[1][4] This electrophile is then attacked by the π-electrons of an aromatic ring, leading to the formation of a new carbon-carbon bond.[1]
Several factors are critical for a successful reaction:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive.[5] Any presence of water will lead to the decomposition of the catalyst and inhibition of the reaction. Therefore, the use of oven-dried glassware and anhydrous solvents is imperative.
-
Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[2][5][6] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle.[2][5]
-
Substrate Reactivity: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic attack.[5] Rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally poor substrates for this reaction.[5] Conversely, highly activated rings, such as phenols and anilines, are also unsuitable as the heteroatom will preferentially coordinate with the Lewis acid, deactivating the ring.[5]
Experimental Protocol
This protocol outlines a general procedure for the Friedel-Crafts acylation of a generic arene (e.g., toluene) with this compound. Note: This is a representative protocol and may require optimization for different aromatic substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich, TCI) | Handle with care, corrosive.[7] |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | (e.g., Sigma-Aldrich, Acros) | Moisture sensitive, handle in a glovebox or under inert atmosphere. |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | (e.g., Sigma-Aldrich, Fisher Scientific) | Use from a solvent purification system or a freshly opened bottle. |
| Arene (e.g., Toluene) | Anhydrous, ≥99.5% | (e.g., Sigma-Aldrich, Alfa Aesar) | Purify by distillation if necessary. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | N/A | For work-up. |
| Brine (Saturated NaCl) | Aqueous solution | N/A | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser (oven-dried)
-
Drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and an addition funnel, and place it under an inert atmosphere. Equip the addition funnel with a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Reagent Addition: In the addition funnel, dissolve this compound (1.0 equivalent) and the arene (1.0 to 1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Initiation: Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.
Workflow Diagram
Caption: A flowchart illustrating the key stages of the Friedel-Crafts acylation protocol.
Mechanistic Pathway
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the this compound. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile.[1][3]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Aromatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (which is then complexed by the ketone product).[2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Synthesis of N-Alkyl-2-Ethoxy-3,5-difluorobenzamides via Reaction of 2-Ethoxy-3,5-difluorobenzoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-alkyl-2-ethoxy-3,5-difluorobenzamides through the reaction of 2-ethoxy-3,5-difluorobenzoyl chloride with primary amines. This reaction is a cornerstone in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, discuss safety considerations, and explore the significance of the resulting amide products in the context of drug discovery.
Introduction: The Importance of Fluorinated Benzamides in Medicinal Chemistry
The amide bond is a ubiquitous functional group in pharmaceuticals, contributing to the structural backbone of a vast array of clinically approved drugs. The synthesis of amides from acyl chlorides and primary amines is a fundamental and widely utilized transformation in organic synthesis.[1] The incorporation of fluorine atoms into drug candidates is a prevalent strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[2] The specific substitution pattern of an ethoxy group at the 2-position and two fluorine atoms at the 3- and 5-positions of the benzoyl chloride moiety offers a unique combination of electronic and steric properties that can be exploited to generate novel bioactive compounds. The resulting N-alkyl-2-ethoxy-3,5-difluorobenzamides are of significant interest to researchers in drug development due to their potential to exhibit a range of pharmacological activities.[3][4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.[5]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final N-alkyl-2-ethoxy-3,5-difluorobenzamide and a salt of the base.[6] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
The reactivity of the benzoyl chloride is influenced by the substituents on the aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. The ethoxy group at the ortho position can exert both a steric and electronic effect, potentially influencing the reaction rate and the conformation of the final product.
Diagram of the Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific primary amine used and the desired scale of the reaction. The Schotten-Baumann reaction conditions, which utilize a two-phase system with an aqueous base, are often effective for this transformation.[1]
Protocol 1: Schotten-Baumann Conditions
This protocol is suitable for a wide range of primary amines and is particularly useful for larger-scale syntheses.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in dichloromethane.
-
Addition of Base: To the stirred amine solution, add 1 M aqueous sodium hydroxide solution (2.0 eq.).
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of dichloromethane and add it dropwise to the biphasic mixture over 15-30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
This compound and related benzoyl chlorides are corrosive and moisture-sensitive.[7][8][9] They can cause severe skin burns and eye damage.[8] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
The reaction can be exothermic, especially during the addition of the acyl chloride. It is advisable to have an ice bath ready to cool the reaction if necessary.
-
Hydrochloric acid is generated as a byproduct and is neutralized by the base. Ensure adequate ventilation to avoid inhalation of any HCl fumes.
Characterization of N-Alkyl-2-Ethoxy-3,5-difluorobenzamides
The synthesized products should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the primary amine alkyl group, the ethoxy group, and the aromatic protons of the benzamide moiety. The chemical shifts and coupling constants will be specific to the structure.[1] |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically in the range of 160-170 ppm).[1][5] |
| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. An N-H stretch may also be observed around 3300 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product.[1] |
Applications in Drug Discovery
N-substituted benzamides are a privileged scaffold in medicinal chemistry, with numerous examples of compounds exhibiting a wide range of biological activities.[3][10] The incorporation of the 2-ethoxy-3,5-difluoro substitution pattern can lead to compounds with novel pharmacological profiles.
-
Antibacterial Agents: Difluorobenzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing potent activity against both Gram-positive and Gram-negative bacteria.[3]
-
Anticancer Agents: Substituted benzamides have been explored as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[10]
-
Other Therapeutic Areas: The versatility of the benzamide scaffold allows for its application in diverse therapeutic areas, including as enzyme inhibitors and receptor modulators.[11]
The reaction of this compound with a diverse library of primary amines allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of novel N-alkyl-2-ethoxy-3,5-difluorobenzamides. This class of compounds holds significant promise for the development of new therapeutic agents. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and explore the potential of these valuable molecules.
References
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
- BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Ethoxy-2,4-difluorobenzoyl chloride.
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). National Institutes of Health. Retrieved from [Link]
- TCI Chemicals. (2025, August 6).
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved from [Link]
-
The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017, February 15). National Institutes of Health. Retrieved from [Link]
- Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. (n.d.).
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 10).
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016, November 29). National Institutes of Health. Retrieved from [Link]
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Asian Journal of Chemistry.
- Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide derivatives. (2018, January 29). Journal of Applicable Chemistry.
- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace.
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- 4. Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 11. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Anilines with 2-Ethoxy-3,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Amide Synthesis
The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The N-aryl amide moiety is a prevalent feature in a vast array of biologically active molecules. The acylation of anilines, a direct method for forging this critical linkage, allows for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, metabolic stability, and target engagement.
This document provides a detailed guide to the acylation of anilines using a specialized reagent, 2-Ethoxy-3,5-difluorobenzoyl chloride . The unique substitution pattern of this acylating agent—featuring an ortho-ethoxy group and two meta-fluoro atoms—offers a valuable tool for medicinal chemists. The ethoxy group can influence conformation and solubility, while the fluorine atoms are known to enhance metabolic stability and binding affinity through favorable electronic interactions.
This guide is designed to provide both a theoretical framework and a practical, step-by-step protocol for researchers. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide insights into troubleshooting and optimization.
Reagent Profile: this compound
A plausible synthetic route to this compound would start from the commercially available 2,4-difluorobenzoic acid. A nitration, followed by a selective reduction, diazotization, and chlorination could lead to 2,4-difluoro-3,5-dichlorobenzoic acid.[1] Subsequent nucleophilic substitution of one of the chloro groups with ethoxide, followed by conversion of the carboxylic acid to the acyl chloride with a chlorinating agent like thionyl chloride or oxalyl chloride, would yield the desired product.
The reactivity of this acyl chloride is influenced by several factors:
-
Inductive Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.
-
Steric Hindrance: The ortho-ethoxy group can provide a degree of steric hindrance, which may influence the rate of reaction, particularly with sterically demanding anilines.
-
Solubility: The ethoxy group can enhance the solubility of the acyl chloride in organic solvents.
Reaction Mechanism: The Schotten-Baumann Reaction
The acylation of anilines with acyl chlorides in the presence of a base is known as the Schotten-Baumann reaction.[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to a base (e.g., pyridine or hydroxide).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Neutralization: The base also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the starting aniline which would render it unreactive.[3]
The following diagram illustrates the general mechanism for this reaction.
Caption: General mechanism of aniline acylation.
Experimental Protocol: Acylation of 4-Methoxyaniline
This protocol details the acylation of a representative aniline, 4-methoxyaniline, with this compound.
Materials:
-
4-Methoxyaniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyaniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred aniline solution at 0 °C over a period of 15-20 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the aniline starting material and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl to remove excess pyridine.
-
Saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N-(4-methoxyphenyl)-2-ethoxy-3,5-difluorobenzamide.
-
-
Characterization:
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for aniline acylation.
Data Presentation: Scope of the Reaction
The following table presents hypothetical but plausible results for the acylation of various anilines with this compound, illustrating the potential scope of this reaction.
| Entry | Aniline Substrate | Electronic Nature of Substituent | Steric Hindrance | Plausible Yield (%) |
| 1 | Aniline | Neutral | Low | 90-95 |
| 2 | 4-Methoxyaniline | Electron-donating | Low | 92-97 |
| 3 | 4-Nitroaniline | Electron-withdrawing | Low | 75-85 |
| 4 | 2-Methylaniline | Electron-donating | High | 60-70 |
| 5 | 2,6-Dimethylaniline | Electron-donating | Very High | <10 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive acyl chloride (hydrolyzed) | Use freshly prepared or properly stored acyl chloride. |
| Ensure all glassware and solvents are anhydrous. | ||
| Aniline is too deactivated | Increase reaction temperature or use a more forcing catalyst (e.g., DMAP). | |
| Multiple products observed by TLC | Diacylation of the aniline | Use a stoichiometric amount of the acyl chloride. |
| Side reactions | Ensure the reaction temperature is controlled. | |
| Difficulty in removing pyridine | Insufficient acid wash | Perform multiple washes with 1 M HCl. |
Safety and Handling
-
Anilines: Anilines are toxic and can be absorbed through the skin.[7][8] They can cause methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[8] Always handle anilines in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8]
-
Acyl Chlorides: Acyl chlorides are corrosive and react violently with water to release HCl gas.[9][10] They are lachrymators and can cause severe burns. Handle acyl chlorides with extreme care in a fume hood, and avoid inhalation of vapors.[9][10]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated area.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
In case of skin contact with any of these chemicals, immediately wash the affected area with copious amounts of water.[7][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]
Conclusion
The acylation of anilines with this compound is a valuable transformation for the synthesis of novel N-aryl amides. The protocol described herein, based on the robust Schotten-Baumann reaction, provides a reliable method for accessing these compounds. By understanding the reaction mechanism, adhering to the experimental procedure, and observing the necessary safety precautions, researchers can effectively utilize this methodology in their synthetic endeavors.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link][11]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link][4]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. PubMed. Retrieved from [Link][13]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link][8]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link][1]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link][5]
-
Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with Aniline? Retrieved from [Link][2]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link][14]
-
YouTube. (2024, July 27). The Schotten Baumann Reaction Mechanism. Retrieved from [Link][6]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. nj.gov [nj.gov]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Reactions Involving 2-Ethoxy-3,5-difluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 2-Ethoxy-3,5-difluorobenzoyl chloride in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the 2-ethoxy-3,5-difluorobenzoyl moiety into a variety of molecules. The presence of the ethoxy group and two fluorine atoms on the benzene ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. This makes it a valuable tool in the design and synthesis of novel therapeutic agents and other functional materials.
This document provides a detailed guide to the experimental setup for common reactions involving this compound, with a focus on the synthesis of amides and esters. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their successful implementation and adaptation.
Chemical Properties and Reactivity
This compound is an aromatic acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the fluorine atoms on the benzene ring.[1] This high electrophilicity makes it readily susceptible to nucleophilic attack, leading to substitution of the chloride ion.
Safe Handling and Storage
Hazard Profile: this compound is expected to be corrosive and a lachrymator, causing severe skin burns and eye damage. It is also likely to be harmful if inhaled or swallowed. It is moisture-sensitive and will react with water to produce hydrochloric acid.[1]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Work in a well-ventilated chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as water, alcohols, and amines.
Spill and Waste Disposal:
-
In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Synthesis of N-Aryl-2-ethoxy-3,5-difluorobenzamides
This protocol details the synthesis of an N-aryl amide via the reaction of this compound with a substituted aniline. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct generated during the reaction.
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of N-aryl-2-ethoxy-3,5-difluorobenzamides.
Step-by-Step Protocol: Synthesis of N-(4-methoxyphenyl)-2-ethoxy-3,5-difluorobenzamide
-
Reagent Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
-
Reaction:
-
Cool the aniline solution to 0 °C using an ice bath.
-
Slowly add the this compound solution dropwise to the stirred aniline solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-methoxyphenyl)-2-ethoxy-3,5-difluorobenzamide.
-
Quantitative Data Summary: Amide Synthesis
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 220.61 |
| 4-Methoxyaniline | 1.0 | 123.15 |
| Triethylamine | 1.2 | 101.19 |
| Dichloromethane (DCM) | Solvent | 84.93 |
Protocol 2: Synthesis of Alkyl 2-Ethoxy-3,5-difluorobenzoates
This protocol describes the esterification of this compound with a primary alcohol. Similar to amide synthesis, this reaction is a nucleophilic acyl substitution. A base like pyridine is often used to catalyze the reaction and neutralize the HCl byproduct.
Experimental Workflow: Ester Synthesis
Caption: Workflow for the synthesis of alkyl 2-ethoxy-3,5-difluorobenzoates.
Step-by-Step Protocol: Synthesis of Ethyl 2-Ethoxy-3,5-difluorobenzoate
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanol (1.5 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
Cool the alcohol solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude ester by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Quantitative Data Summary: Ester Synthesis
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 220.61 |
| Ethanol | 1.5 | 46.07 |
| Pyridine | 1.2 | 79.10 |
| Tetrahydrofuran (THF) | Solvent | 72.11 |
Characterization of Products
The successful synthesis of the desired amides and esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The disappearance of the acyl chloride proton signal and the appearance of new signals corresponding to the amide or ester protons will be indicative of a successful reaction. 19F NMR will show characteristic signals for the fluorine atoms on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the amide (around 1650 cm⁻¹) or ester (around 1735 cm⁻¹) functional groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inactive this compound (hydrolyzed).2. Insufficient base.3. Low reactivity of the nucleophile. | 1. Use a fresh bottle of the acyl chloride or purify by distillation.2. Ensure the correct stoichiometry of the base is used.3. Increase the reaction temperature or use a more reactive nucleophile. |
| Presence of starting material after prolonged reaction time | Steric hindrance or low nucleophilicity of the amine/alcohol. | Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in small amounts for esterifications. For sluggish amide formations, warming the reaction may be necessary. |
| Difficult purification | Formation of side products. | Optimize reaction conditions (e.g., lower temperature, slower addition of acyl chloride). Employ careful column chromatography for purification. |
References
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
Sources
Application Note: Scale-Up Synthesis of 2-Ethoxy-3,5-difluorobenzoyl chloride
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-Ethoxy-3,5-difluorobenzoyl chloride, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The protocol details a robust and scalable two-stage process, beginning with the synthesis of the precursor, 2-Ethoxy-3,5-difluorobenzoic acid, followed by its conversion to the target acyl chloride. Emphasis is placed on the rationale behind procedural choices, process safety, and analytical quality control to ensure a reproducible and high-purity outcome.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis. Its trifunctional nature—an acyl chloride for amide or ester formation, an ethoxy group, and two fluorine atoms—makes it an attractive component for introducing specific physicochemical properties into target molecules, such as enhanced metabolic stability or binding affinity.
The synthetic strategy is a two-step sequence:
-
Precursor Synthesis: Formation of 2-Ethoxy-3,5-difluorobenzoic acid via a nucleophilic aromatic substitution (SNAr) reaction.
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.
This guide focuses on providing a detailed, field-tested protocol for scaling this process from the laboratory bench to a pilot-plant scale, with an emphasis on safety, efficiency, and purity.
Stage 1: Synthesis of 2-Ethoxy-3,5-difluorobenzoic acid
The synthesis of the carboxylic acid precursor is foundational to the entire process. The selected method is a nucleophilic aromatic substitution, a well-established reaction class for functionalizing electron-deficient aromatic rings.[1][2]
Mechanistic Rationale
The reaction proceeds via the SNAr mechanism, where sodium ethoxide acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,3,5-trifluorobenzoic acid. The fluorine atom at the C2 position is the most activated for substitution due to the strong electron-withdrawing effects of the adjacent carboxylic acid and the fluorine at C3. The reaction is driven by the formation of a stable Meisenheimer complex, which subsequently collapses to expel a fluoride ion.[3]
Protocol for 2-Ethoxy-3,5-difluorobenzoic acid
Materials:
-
2,3,5-Trifluorobenzoic acid
-
Sodium ethoxide (EtONa)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add 2,3,5-trifluorobenzoic acid portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-Ethoxy-3,5-difluorobenzoic acid.
Stage 2: Scale-Up Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For scale-up operations, the choice of chlorinating agent is critical.
Causality of Reagent Selection: Thionyl Chloride
Several reagents can effect this transformation, including oxalyl chloride, phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅). However, for industrial-scale synthesis, thionyl chloride (SOCl₂) is the reagent of choice .[4][5] The primary advantages are:
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[6] Being gases, they are easily removed from the reaction mixture, which simplifies the purification process significantly.
-
Cost-Effectiveness: Thionyl chloride is generally more economical for large-scale production compared to alternatives like oxalyl chloride.
-
High Efficiency: The reaction typically proceeds to completion with high yields.
Reaction Mechanism and Catalysis
The reaction proceeds through a well-defined mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming an intermediate chlorosulfite ester. Subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[6][7]
Catalysis with N,N-Dimethylformamide (DMF): The reaction can be accelerated by using a catalytic amount of DMF.[8][9] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[10][11][12] This reagent is more reactive towards the carboxylic acid, speeding up the formation of the key intermediate and, consequently, the overall reaction rate. However, it is crucial to note that this can also lead to the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC), which requires careful risk assessment.[9]
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a nominal 1 kg scale and can be adapted for larger quantities.
Reagent and Equipment Data
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Ethoxy-3,5-difluorobenzoic acid | N/A | 202.15 | 1.00 kg | 1.0 | Must be completely dry. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.18 kg (0.72 L) | 2.0 | Excess to drive reaction. |
| Toluene | 108-88-3 | 92.14 | 5.0 L | - | Anhydrous grade. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | ~0.05 | Catalytic amount (optional). |
Equipment:
-
10 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel for controlled liquid addition.
-
Inert gas (Nitrogen/Argon) inlet.
-
Gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ off-gases.
-
Heating/cooling mantle.
-
Vacuum distillation setup for purification.
Step-by-Step Methodology
-
Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dried to prevent hydrolysis of thionyl chloride and the product. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with 2-Ethoxy-3,5-difluorobenzoic acid (1.00 kg) and anhydrous toluene (5.0 L). Begin stirring to form a slurry.
-
Catalyst Addition (Optional): Add DMF (20 mL) to the slurry.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.18 kg) via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and significant gas evolution will occur. Maintain the internal temperature below 40°C using external cooling.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (~70-80°C) and maintain for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots. Quench the aliquot with anhydrous methanol and analyze by TLC or GC to check for the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[13]
Process Safety and Hazard Analysis
This process involves highly hazardous materials and must be conducted with strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic.[14] It reacts violently with water, releasing large quantities of HCl and SO₂ gas.[15][16] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[17] All manipulations must be performed in a well-ventilated fume hood or a closed reactor system.[18]
-
Off-Gassing (HCl & SO₂): The gaseous byproducts are corrosive and toxic. The reactor must be vented through an efficient caustic scrubber to neutralize these gases before they are released into the atmosphere.
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do NOT use water. Evacuate the area and ensure adequate ventilation.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed:
| Test | Method | Specification | Purpose |
| Purity | Gas Chromatography (GC) | ≥ 99.0% | Quantifies product purity and detects volatile impurities. |
| Identity | ¹H, ¹³C, ¹⁹F NMR | Conforms to structure | Confirms the chemical structure of the final product. |
| Functional Group | FT-IR | C=O stretch at ~1780 cm⁻¹, absence of broad O-H stretch from 3200-2500 cm⁻¹ | Confirms conversion of carboxylic acid to acyl chloride. |
| Appearance | Visual | Colorless to pale yellow liquid | Qualitative check for gross impurities. |
Conclusion
The described process provides a reliable and scalable method for the synthesis of this compound. The selection of thionyl chloride as the chlorinating agent is justified by its efficiency and the ease of byproduct removal, which are critical considerations for scale-up. Strict adherence to the detailed protocol, particularly the safety and handling procedures, is paramount to ensure a safe and successful manufacturing campaign. The final product quality is assured through a combination of in-process monitoring and final product analysis.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
ROTH, C. Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Stabile, R. G., & D'Ambra, T. E. (1998). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development, 2(6), 393.
-
Sciencemadness.org. (2007, April 13). Easy Route to Thionyl Chloride SOCl2. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
-
National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? Retrieved from [Link]
-
Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Chloride/chloroformate purification? Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
University of Missouri. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier Reaction - Literature. Retrieved from [Link]
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- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. actylislab.com [actylislab.com]
- 18. drexel.edu [drexel.edu]
Troubleshooting & Optimization
Technical Support Center: Reactions Involving 2-Ethoxy-3,5-difluorobenzoyl chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Ethoxy-3,5-difluorobenzoyl chloride in their synthetic workflows. As a highly reactive acylating agent, its successful application hinges on understanding its reactivity profile and mitigating the formation of common side products. This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield of the desired amide/ester. What is the most likely cause?
A1: The most common reason for low yields in acylations with this compound is the presence of moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts the starting material into the unreactive 2-Ethoxy-3,5-difluorobenzoic acid.[1] Another frequent issue, particularly in amidation reactions, is the protonation of the amine nucleophile by the hydrochloric acid (HCl) byproduct generated during the reaction. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction.
Q2: I've observed a significant amount of a white solid precipitating from my reaction mixture, which I've identified as 2-Ethoxy-3,5-difluorobenzoic acid. How can I prevent this?
A2: The formation of 2-Ethoxy-3,5-difluorobenzoic acid is a clear indication of hydrolysis. To prevent this, ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents. It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If your amine nucleophile is provided as a hydrochloride salt, it must be neutralized and dried before use.
Q3: My reaction seems to be sluggish compared to similar reactions with benzoyl chloride. Why is this the case?
A3: The 2-ethoxy group on the benzoyl chloride introduces significant steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of the nucleophile, slowing down the rate of reaction compared to the sterically less hindered benzoyl chloride. While the ethoxy group is electron-donating through resonance, which can stabilize the transition state, the steric effect often dominates, leading to reduced reactivity.
Q4: Can I use a tertiary amine like triethylamine (TEA) or pyridine as a base in my reaction?
A4: Yes, using a non-nucleophilic tertiary amine as a base is highly recommended, especially for amidations. These bases act as scavengers for the HCl produced during the reaction, preventing the protonation of your primary or secondary amine nucleophile. Typically, at least one equivalent of the tertiary amine base should be used.
Q5: What are the expected side products other than the hydrolyzed carboxylic acid?
A5: Besides hydrolysis, other nucleophiles present in the reaction mixture can lead to side products. If an alcohol is used as a solvent or is present as an impurity, the corresponding ester can form. In reactions with amines, if the temperature is too high, side reactions involving the ethoxy group could potentially occur, though this is less common. If the starting carboxylic acid used to prepare the acyl chloride is present as an impurity, it can react with the acyl chloride to form an anhydride.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving specific experimental issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: Presence of water in reagents or solvent. 2. Protonation of Nucleophile: In amidations, the HCl byproduct protonates the amine. 3. Steric Hindrance: The 2-ethoxy group and/or a bulky nucleophile are slowing the reaction. 4. Low Reagent Purity: The acyl chloride may be partially hydrolyzed prior to use. | 1. Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). 3. Increase the reaction temperature moderately or extend the reaction time. Monitor progress by TLC or LC-MS. 4. Use freshly prepared or recently purchased high-purity this compound. |
| Multiple Spots on TLC/LC-MS (Impurity Profile) | 1. Formation of 2-Ethoxy-3,5-difluorobenzoic acid: Due to hydrolysis. 2. Formation of an Ester: If an alcohol is present. 3. Formation of an Anhydride: If the corresponding carboxylic acid is present as an impurity. | 1. See solutions for hydrolysis above. The carboxylic acid will be more polar than the desired amide/ester. 2. Ensure the solvent is anhydrous and the nucleophile is free of alcohol contaminants. 3. Purify the this compound before use if it is suspected to contain the parent carboxylic acid. |
| Reaction is Vigorous and Hard to Control | 1. Highly Reactive Nucleophile: Unhindered primary amines or alcohols can react very exothermically. | 1. Add the this compound dropwise to a cooled solution (0 °C) of the nucleophile and base. Maintain a low temperature throughout the addition. |
Identification of Common Side Products
2-Ethoxy-3,5-difluorobenzoic acid:
-
Appearance: Typically a white to off-white solid.
-
Expected Analytical Data (based on similar structures):
-
¹H NMR: Aromatic protons in the 7-8 ppm region, a quartet for the -OCH₂- protons around 4.2 ppm, and a triplet for the -CH₃ protons around 1.4 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.
-
¹³C NMR: The carbonyl carbon will be significantly downfield (>165 ppm). Aromatic carbons will appear in the 110-160 ppm region with C-F coupling. The -OCH₂- and -CH₃ carbons will be upfield.
-
Mass Spectrometry (ESI-): A prominent peak for [M-H]⁻ at m/z corresponding to the molecular weight of the acid minus one.
-
Experimental Protocols
Representative Protocol for Amide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Mechanisms and Side Reactions
Desired Amidation Reaction
Caption: Amide formation via nucleophilic acyl substitution.
Primary Side Reaction: Hydrolysis
Caption: Hydrolysis of the acyl chloride to the carboxylic acid.
References
-
McMurry, J. (2024). Chemistry of Acid Halides. In Chemistry LibreTexts. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 2-Ethoxy-3,5-difluorobenzoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful purification of your reaction products. As a highly reactive acylating agent, this compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity also presents specific challenges in product purification. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of products from reactions involving this compound.
Question 1: After my reaction work-up, my crude product is a sticky oil that won't crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a common issue that can arise from several factors. The primary suspects are residual solvents, the presence of the hydrolyzed starting material (2-Ethoxy-3,5-difluorobenzoic acid), or the formation of an amine hydrochloride salt if an amine was used as a nucleophile.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for non-crystallizing products.
-
Step 1: Remove Residual Solvents. Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any remaining reaction or extraction solvents.
-
Step 2: Perform an Aqueous Wash. If you suspect the presence of 2-Ethoxy-3,5-difluorobenzoic acid or an amine salt, dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Subsequently, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Step 3: Attempt Recrystallization Again. After the aqueous wash and thorough drying, attempt to recrystallize your product from a suitable solvent system.
-
Step 4: Consider Column Chromatography. If recrystallization is still unsuccessful, column chromatography is an effective method to separate your desired product from both polar and non-polar impurities.
Question 2: My TLC analysis of the reaction mixture shows multiple spots. How can I identify my product and the major impurities?
Answer:
Thin-Layer Chromatography (TLC) is an essential tool for monitoring your reaction's progress.[1][2] The key to interpreting a complex TLC plate is to run reference spots of your starting materials.
TLC Analysis Strategy:
| Lane on TLC Plate | Sample Spotted | Expected Result | Interpretation |
| 1 | This compound | A single spot. | This is your starting material reference. Acyl chlorides can sometimes streak or react with the silica gel.[3] |
| 2 | Nucleophile (e.g., amine) | A single spot. | This is your other starting material reference. |
| 3 | Co-spot of starting materials | Two distinct spots. | Confirms you can separate the starting materials. |
| 4 | Reaction Mixture | Multiple spots. | This shows the progress of your reaction. |
Interpreting the Reaction Mixture Lane:
-
Product Spot: The product (e.g., an amide) will typically have an Rf value that is intermediate between or lower than the starting materials, depending on its polarity.
-
Unreacted Starting Material: If you see spots that correspond to the Rf values of your starting materials, your reaction has not gone to completion.
-
Hydrolysis Byproduct: 2-Ethoxy-3,5-difluorobenzoic acid is a likely impurity. Being a carboxylic acid, it is quite polar and will likely have a low Rf value, possibly streaking on the plate. To confirm, you can add a drop of acetic acid to the TLC solvent, which can help to produce a more defined spot for carboxylic acids.[4]
-
Other Byproducts: Other spots could be due to side reactions or impurities in your starting materials.
Question 3: I have a solid product, but I'm struggling to find a good recrystallization solvent. What's a systematic approach to solvent selection?
Answer:
Finding the right recrystallization solvent is often a matter of systematic trial and error. The ideal solvent will dissolve your compound when hot but not when cold.[5]
Systematic Solvent Screening Protocol:
-
Small-Scale Tests: In small test tubes, test the solubility of a few milligrams of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Single Solvent System:
-
If the compound dissolves at room temperature, the solvent is too good.
-
If the compound is insoluble even when heated, the solvent is too poor.
-
If the compound dissolves when heated and precipitates upon cooling, you have found a good single solvent.
-
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble but miscible with the "good" solvent) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly.
-
Common Recrystallization Solvent Pairs:
| Good Solvent | Poor Solvent |
| Ethanol | Water |
| Ethyl Acetate | Hexane |
| Dichloromethane | Hexane |
| Acetone | Water |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction?
A1: The most prevalent impurity is 2-Ethoxy-3,5-difluorobenzoic acid, formed by the hydrolysis of the starting this compound.[6] This is especially true if the reaction is not performed under strictly anhydrous conditions. If you are reacting with an amine, the hydrochloride salt of the amine is also a common byproduct.[2][7]
Q2: How can I minimize the formation of 2-Ethoxy-3,5-difluorobenzoic acid?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
Q3: What type of base should I use for amide synthesis?
A3: For amide synthesis, a non-nucleophilic base such as triethylamine or diisopropylethylamine is commonly used to neutralize the HCl generated during the reaction. Alternatively, using two equivalents of the amine nucleophile can also be effective, where one equivalent acts as the nucleophile and the second acts as the base.[2]
Q4: Are there any potential side reactions involving the ethoxy group?
A4: Under typical acylation conditions (which are generally mild), the ethoxy group is stable and unlikely to participate in side reactions. However, under strongly acidic or basic conditions at elevated temperatures, cleavage of the ether is a possibility, though this is not a common concern in standard amide or ester formation reactions.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is often best.
-
TLC: For a quick purity check. A single spot in multiple solvent systems is a good indication of purity.
-
HPLC: High-Performance Liquid Chromatography provides quantitative purity data. A reversed-phase C18 column is often a good starting point.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile impurities.[9]
-
NMR: Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural confirmation and can also be used for quantitative purity assessment (qNMR).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide from this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
Protocol 2: Purification of a Solid Amide by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable hot recrystallization solvent (or solvent pair) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[5]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Caption: Workflow for purification by column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Molnár-Perl, I., & Toth, G. (2007). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.
-
Edubirdie. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). [Video]. YouTube. [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,5-difluorobenzoyl chloride. Retrieved from [Link]
Sources
- 1. Monitoring Reactions by TLC - Edubirdie [edubirdie.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
- 6. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Hydrolysis of 2-Ethoxy-3,5-difluorobenzoyl chloride
Welcome to the technical support center for 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive acylating agent. Our goal is to provide you with the foundational knowledge and practical, field-proven techniques to mitigate the primary challenge associated with its use: hydrolysis. By understanding the causality behind its reactivity and implementing robust experimental protocols, you can ensure the success and reproducibility of your reactions.
Section 1: The "Why" — Understanding the Chemistry of Hydrolysis
This section delves into the fundamental principles governing the reactivity of this compound, providing the crucial context for the practical guidelines that follow.
Q1: Why is this compound so exceptionally sensitive to water?
Answer: The high reactivity of this compound towards water (hydrolysis) is a direct consequence of its molecular structure and the principles of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism, which is significantly accelerated by the electronic effects of the substituents on the benzene ring.[1][2]
-
Mechanism of Hydrolysis: The reaction begins with a lone pair of electrons on the oxygen atom of a water molecule attacking the highly electrophilic (electron-deficient) carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, expelling the chloride ion, which is an excellent leaving group. A final deprotonation step yields the 2-Ethoxy-3,5-difluorobenzoic acid and hydrochloric acid.[1]
-
Electronic Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): The two fluorine atoms at the C3 and C5 positions are potent EWGs. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive effect (-I) makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles like water.[3][4]
-
Electron-Donating Group (EDG): The ethoxy group at the C2 (ortho) position is an EDG, primarily through resonance (+M effect). It pushes electron density into the ring, which would typically decrease the electrophilicity of the carbonyl carbon and slow the reaction.[4]
-
The Net Result: In this specific molecule, the powerful inductive effects of two fluorine atoms overwhelm the donating effect of the single ethoxy group. The result is a highly activated carbonyl carbon, making the molecule extremely prone to rapid and often vigorous hydrolysis.[5][6]
-
Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism of Hydrolysis.
Section 2: The "How" — Proactive Strategies for Preventing Hydrolysis
Success in using moisture-sensitive reagents is achieved through meticulous preparation and technique. The following answers address the core requirements for creating a suitably inert experimental environment.
Q2: What are the essential laboratory setup requirements for handling this reagent?
Answer: To prevent hydrolysis, you must isolate the reagent from atmospheric moisture at all times. This is achieved by creating an "inert atmosphere" using dry nitrogen or argon gas.[7][8] The two primary methods for this are the Schlenk line and the glovebox.
-
Schlenk Line/Vacuum-Gas Manifold: This is the most common apparatus for handling air-sensitive reagents on a laboratory scale. It allows you to evacuate air and moisture from your glassware and backfill it with a positive pressure of inert gas.[8][9]
-
Glovebox: For highly sensitive or prolonged experiments, a glovebox provides a fully enclosed inert environment, offering the highest level of protection.[10]
-
Glassware Preparation: Standard laboratory glassware contains a thin film of adsorbed water that must be removed.[10]
-
Oven-Drying: Place glassware in a laboratory oven at >125°C overnight.[10] Assemble the apparatus while still hot and immediately place it under an inert atmosphere to cool.
-
Flame-Drying: For faster preparation, assemble the apparatus cold and heat it under vacuum with a heat gun or a gentle flame until all visible moisture is gone.[11] Allow it to cool completely under a positive pressure of inert gas.
-
Caption: Figure 2: Workflow for Moisture-Sensitive Reaction Setup.
Q3: How can I ensure my solvents and reagents are sufficiently dry?
Answer: The integrity of your inert atmosphere is meaningless if you introduce water with your reagents. Rigorous drying of all components is non-negotiable.
-
Solvents: Never assume a solvent from a previously opened bottle is dry.
-
Purchase Anhydrous Grade: The most reliable method is to purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).
-
Solvent Purification Systems: Many labs use dedicated systems that pass solvents through columns of activated alumina to remove water and oxygen.[12]
-
Manual Drying: If you must dry solvents yourself, use an appropriate drying agent. The choice of agent is critical and depends on the solvent.
-
| Solvent | Recommended Drying Agent | Procedure/Comments |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux under N₂ and distill. CaH₂ is highly reactive; handle with extreme care.[12] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under N₂ until a persistent deep blue/purple color indicates an anhydrous, oxygen-free state. Distill before use. |
| Toluene | Calcium Hydride (CaH₂) or Sodium | Reflux under N₂ and distill. Toluene can also be azeotropically dried.[13] |
| Acetonitrile (ACN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill. Repeat until no more gas evolves. |
| Storage | 3Å or 4Å Molecular Sieves | After distillation, store solvents over activated molecular sieves to maintain dryness.[12] Note that sieves are not sufficient for initial bulk drying. |
-
Other Reagents:
-
Liquid Reagents: If compatible, distill from a suitable drying agent.
-
Solid Reagents: Dry in a vacuum oven (Abderhalden pistol) over a desiccant like P₂O₅. Ensure the solid is stable to heat and vacuum.
-
Section 3: Troubleshooting Guide — Identifying and Solving Problems
Even with careful preparation, issues can arise. This section provides a logical framework for diagnosing and resolving problems related to hydrolysis.
Q4: My reaction yield is low, and I suspect hydrolysis. How can I confirm this?
Answer: You can quickly confirm the presence of the hydrolysis byproduct, 2-Ethoxy-3,5-difluorobenzoic acid, using several common analytical techniques. The key is to look for the appearance of new signals corresponding to the carboxylic acid and the disappearance of the acyl chloride.
| Analytical Technique | 2-Ethoxy-3,5-difluorobenzoyl chloride (Starting Material) | 2-Ethoxy-3,5-difluorobenzoic acid (Hydrolysis Product) |
| Thin-Layer Chromatography (TLC) | Higher Rf value (less polar). | Lower Rf value (more polar, often streaks). |
| Infrared (IR) Spectroscopy | Sharp, strong C=O stretch at ~1780-1800 cm⁻¹ . | Broader C=O stretch at ~1700-1730 cm⁻¹ . Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ . |
| ¹H NMR Spectroscopy | Absence of a signal >10 ppm. | Appearance of a broad singlet far downfield (>10-13 ppm ) for the acidic -COOH proton. |
| Qualitative Chemical Test | N/A | Adding a drop of the crude reaction mixture to a solution of aqueous sodium bicarbonate (NaHCO₃) will produce effervescence (CO₂ gas) if the acid is present. |
A very effective, albeit destructive, qualitative test involves aqueous silver nitrate. Acyl chlorides hydrolyze instantly in aqueous solution to produce HCl, which will immediately form a thick white precipitate (AgCl) upon contact with AgNO₃ solution.[14]
Q5: I've confirmed hydrolysis occurred. What were the likely sources of moisture contamination?
Answer: A systematic diagnosis is the best approach. Use the following flowchart to trace the potential source of water contamination in your experiment.
Caption: Figure 3: Diagnostic Flowchart for Moisture Contamination.
Q6: Can I salvage a reaction where partial hydrolysis has occurred?
Answer: Yes, in many cases, it is possible. The desired product (likely an ester or amide) and the carboxylic acid byproduct have different chemical properties that can be exploited for separation.
-
Acid-Base Extraction: The most effective method is often a liquid-liquid extraction. Dilute the reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral desired product will remain in the organic layer. Be sure to then wash the organic layer with brine to remove residual water and dry it thoroughly before solvent evaporation.[15]
-
Column Chromatography: If the polarity difference between your product and the carboxylic acid is sufficient, separation by flash column chromatography is a viable option. The carboxylic acid is quite polar and will typically have a much lower Rf.
Section 4: Detailed Experimental Protocols
These protocols consolidate the principles discussed above into actionable, step-by-step procedures.
Protocol 1: Step-by-Step Guide for a General Moisture-Sensitive Acylation
-
Glassware Preparation: Dry a round-bottom flask (equipped with a magnetic stir bar) and a condenser in a 140°C oven overnight.
-
Assembly & Purging: While hot, assemble the flask and condenser. Secure the joints with clips. Attach the apparatus to a Schlenk line via a gas adapter with a stopcock. Immediately evacuate the air and backfill with dry nitrogen. Repeat this vacuum/N₂ cycle three times.[9]
-
Cooling: Allow the apparatus to cool completely to room temperature under a positive pressure of nitrogen (indicated by outflow through an oil bubbler).
-
Solvent Addition: Add the required volume of anhydrous solvent via a dry syringe through a rubber septum fitted to the condenser top.
-
Reagent Addition: Add other dry reagents (e.g., your nucleophile, a non-nucleophilic base like pyridine or triethylamine) via syringe. If adding a solid, do so under a strong counter-flow of nitrogen.
-
Acyl Chloride Addition: Cool the reaction mixture to the desired temperature (often 0°C to minimize side reactions). Slowly add the this compound dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to proceed as planned, maintaining the inert atmosphere throughout. Monitor by TLC as appropriate.
-
Quenching: Once complete, quench the reaction carefully (e.g., by slowly adding it to a separate flask containing cold water or a buffer solution) to hydrolyze any remaining acyl chloride before workup.
Protocol 2: Quality Control Test for Acyl Chloride Integrity (AgNO₃ Test)
-
Prepare Test Solution: In a small test tube, dissolve ~100 mg of silver nitrate (AgNO₃) in 2-3 mL of deionized water.
-
Sample Preparation: In a separate, dry vial, dissolve 1-2 drops of your this compound in ~1 mL of anhydrous acetone or THF.
-
Execution: Add the acyl chloride solution dropwise to the aqueous AgNO₃ solution.
-
Observation:
-
Positive Result (High Integrity): An immediate, voluminous white precipitate of AgCl will form. This indicates the presence of the reactive acyl chloride, which hydrolyzes to release HCl.
-
Negative Result (Compromised Reagent): Little to no precipitate forms. This suggests the acyl chloride has already been fully or largely hydrolyzed to the carboxylic acid, which does not rapidly produce chloride ions under these conditions.
-
References
-
Creary, X. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6376-6391. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Available at: [Link]
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Available at: [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Available at: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Chemguide. (n.d.). the acylation of benzene - electrophilic substitution. Available at: [Link]
-
A Level H2 Chem. (2022). Acyl chlorides | Hydrolysis and distinguishing tests. YouTube. Available at: [Link]
-
MDPI. (2019). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 24(15), 2788. Available at: [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. Available at: [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]
-
Save My Exams. (2025). Reactions of Acyl Chlorides. Available at: [Link]
-
Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 759495. Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Available at: [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420-2422. Available at: [Link]
-
Chemistry LibreTexts. (2022). Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]
-
Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl) ... Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Available at: [Link]
-
Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. YouTube. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Using drying agents. Available at: [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Available at: [Link]
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- 15. orgchemboulder.com [orgchemboulder.com]
Overcoming steric hindrance with 2-Ethoxy-3,5-difluorobenzoyl chloride
Welcome to the technical support center for 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but sterically challenging reagent. Our goal is to provide you with actionable, field-proven insights to overcome common experimental hurdles, ensuring the successful integration of this building block into your synthetic workflows.
Understanding the Challenge: The Role of the Ortho-Ethoxy Group
This compound is a valuable synthetic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals. The difluoro substitution pattern at the 3 and 5 positions enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1] However, the true challenge and the focus of this guide lies with the ethoxy group at the 2-position. This ortho substituent creates significant steric hindrance, a physical barrier that can impede the approach of nucleophiles to the reactive carbonyl center. This guide provides a systematic approach to diagnosing and solving issues arising from this inherent structural feature.
Visualizing the Steric Clash
The diagram below illustrates the fundamental problem: the bulky ortho-ethoxy group physically obstructs the trajectory of an incoming nucleophile, preventing an effective reaction.
Caption: Steric shielding of the carbonyl group.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this compound in a practical, question-and-answer format.
Q1: My acylation reaction with a hindered secondary amine is failing to proceed or shows very low conversion. What is the primary cause?
A1: The most probable cause is severe steric hindrance. The combination of the bulky ortho-ethoxy group on the acyl chloride and the steric bulk of your secondary amine creates a high-energy transition state for the nucleophilic acyl substitution.[2][3] This steric clash dramatically slows down the reaction rate, often to a point where no product is observed under standard conditions. The nucleophile simply cannot physically access the electrophilic carbonyl carbon.[4]
Q2: I'm observing some product formation, but the yield is consistently low (<30%), and TLC analysis shows multiple side products. What's happening?
A2: Low yields accompanied by side products suggest that the desired reaction is slow, allowing competitive, less favorable pathways to occur. Potential issues include:
-
Decomposition: At elevated temperatures, prolonged reaction times can lead to the decomposition of starting materials or the desired product.
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), solvolysis of the acyl chloride can compete with your desired reaction, consuming the starting material.
-
Elimination Reactions: Depending on the structure of your nucleophile, base-mediated elimination reactions can become a competitive pathway.
Q3: How can I systematically optimize my reaction conditions to improve the yield of a sterically challenging acylation?
A3: A multi-faceted approach to optimization is required. The goal is to provide enough energy to overcome the activation barrier without promoting side reactions. We recommend a stepwise optimization strategy.
Optimization Workflow
Caption: A stepwise workflow for troubleshooting.
Detailed Optimization Parameters
| Parameter | Standard Condition | Optimized for Hindrance | Rationale & Causality |
| Temperature | 0 °C to Room Temp | 40 °C to Reflux | Provides the necessary activation energy to overcome the steric barrier. Monitor closely to avoid decomposition.[4] |
| Solvent | Dichloromethane (DCM), THF | Toluene, Dioxane, DMF | Higher boiling points allow for increased reaction temperatures. Polar aprotic solvents can help stabilize charged intermediates. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic, stronger bases | A non-nucleophilic base like DBU or Proton-Sponge® can efficiently scavenge HCl without competing as a nucleophile. |
| Catalyst | None | DMAP (0.1-0.2 eq.), Pyridine | 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst that forms a more reactive acylpyridinium intermediate, which is then attacked by the amine. This can significantly accelerate the rate of acylation. |
| Concentration | 0.1 - 0.5 M | 0.5 - 1.0 M | Higher concentrations can favor the desired bimolecular reaction over unimolecular decomposition pathways. |
Q4: I've tried optimizing conditions, but the reaction with my very hindered substrate remains problematic. What are my alternative options?
A4: When direct acylation fails, converting to a two-step, one-pot procedure using the corresponding carboxylic acid is a highly effective strategy. Amide bond formation is a well-studied area, and numerous coupling reagents are designed specifically to overcome steric hindrance.[5][6]
-
Hydrolyze the Acyl Chloride: First, carefully hydrolyze this compound to its corresponding carboxylic acid (2-Ethoxy-3,5-difluorobenzoic acid).
-
Use a Coupling Reagent: Employ a potent coupling reagent to activate the carboxylic acid.
| Coupling Reagent | Class | Key Advantage for Hindered Substrates |
| HATU / HBTU | Urionium-based | Highly efficient, fast reaction times, and known to be effective for sterically demanding couplings. |
| EDC with HOBt | Carbodiimide | A classic, cost-effective combination that is often sufficient for moderately hindered systems. |
| T3P® | Phosphonic Anhydride | Powerful dehydrating agent that drives the reaction to completion; byproducts are water-soluble, simplifying workup. |
Q5: What are the essential safety precautions for handling this compound?
A5: As with all acyl chlorides, proper safety measures are critical.
-
Moisture Sensitivity: It reacts with water and atmospheric moisture to release corrosive hydrochloric acid (HCl) gas.[1] Always handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and glassware.
-
Corrosivity: The compound and its hydrolysis products are corrosive and can cause severe skin burns and eye damage.[7]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and a face shield).[8]
-
Work Area: Work in a well-ventilated chemical fume hood.
Experimental Protocols
Protocol 1: General Acylation with a Less Hindered Primary Amine
This protocol serves as a baseline for reactions where steric hindrance is not the primary concern.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM, to make a 0.2 M solution).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.
Protocol 2: Optimized Acylation for a Sterically Hindered Secondary Amine
This protocol incorporates strategies to overcome significant steric challenges.
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, add the hindered secondary amine (1.0 eq.), 4-Dimethylaminopyridine (DMAP, 0.15 eq.), and anhydrous toluene (to make a 0.8 M solution).
-
Reagent Addition: Add this compound (1.3 eq.) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq.) dropwise.
-
Reaction: Maintain the reaction at 80 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M citric acid solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
ChemBK. (2024). 2,5-difluorobenzoyl chloride. Retrieved from [Link]
-
Szőri, M., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Isenegger, P. G., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
Szőri, M., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. National Institutes of Health. Retrieved from [Link]
-
Isenegger, P. G., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Retrieved from [Link]
Sources
- 1. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
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- 5. researchgate.net [researchgate.net]
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- 7. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimizing Acylation Reactions with 2-Ethoxy-3,5-difluorobenzoyl chloride
Welcome to the technical support center for acylation reactions involving 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges posed by this electron-deficient and sterically influenced acylating agent. Our goal is to provide you with the in-depth technical insights and actionable protocols necessary to improve your reaction yields and achieve your synthetic objectives.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, imparted by two electron-withdrawing fluorine atoms, render the carbonyl carbon highly electrophilic and reactive.[1] However, these same properties, combined with the presence of an ortho-ethoxy group, can present specific challenges in classic acylation reactions like the Friedel-Crafts acylation. This guide provides a structured approach to troubleshooting common issues and optimizing reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during acylation reactions with this compound in a direct question-and-answer format.
Question 1: My acylation reaction yield is consistently low, or the reaction fails to initiate. What are the primary causes?
Answer: This is the most frequent challenge and typically points to one of four key areas: catalyst activity, reagent quality, substrate reactivity, or reaction stoichiometry. The electron-withdrawing fluorine atoms on the benzoyl chloride increase its reactivity, but a successful outcome is highly dependent on the entire system.
Here is a systematic workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield acylation reactions.
Detailed Breakdown:
-
Reagent & Solvent Integrity:
-
Acyl Chloride Hydrolysis: this compound is highly susceptible to moisture.[2][3] Exposure to atmospheric humidity will hydrolyze it to the corresponding and unreactive carboxylic acid. Use a fresh bottle or purify the reagent if it has been stored for a long time.
-
Solvent Quality: Ensure your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation).
-
-
Strict Anhydrous Conditions:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) reacts vigorously with water, rendering it inactive.[4] All glassware must be rigorously dried (oven- or flame-dried) and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
-
Catalyst Stoichiometry and Activity:
-
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst.[5] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (at least 1.1 equivalents) is required to drive the reaction to completion.[4][5] For some substrates, a larger excess may be necessary.
-
Catalyst Quality: Use a fresh, unopened container of the Lewis acid. AlCl₃, for instance, can degrade upon exposure to air.
-
-
Substrate Reactivity:
Question 2: I am observing the formation of multiple products on my TLC analysis. What is happening?
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, multiple spots on a TLC can indicate several issues.[4]
-
Isomeric Products: If your aromatic substrate has multiple non-equivalent positions available for substitution, the formation of constitutional isomers is possible. The directing effects of the substituents on your substrate will determine the regioselectivity.
-
Hydrolysis: One of the major spots could be the unreacted aromatic substrate, and another could be the carboxylic acid resulting from the hydrolysis of your acyl chloride.
-
Side Reactions from High Temperature: Excessive heat can lead to decomposition or other side reactions. It is crucial to control the reaction temperature, especially during the initial addition of reagents, which can be exothermic.[8]
Question 3: How do I choose the optimal catalyst and solvent for my reaction?
Answer: The choice of catalyst and solvent is critical and depends on the reactivity of your aromatic substrate.
| Substrate Reactivity | Recommended Lewis Acid | Typical Solvents | Notes |
| Highly Activated (e.g., Anisole, Phenols) | Milder Lewis Acids (FeCl₃, ZnCl₂, Zeolites[9][10]) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Stronger catalysts like AlCl₃ may cause side reactions or polymerization. |
| Moderately Activated/Neutral (e.g., Benzene, Toluene) | AlCl₃ (Standard Choice) | Dichloromethane (DCM), Carbon Disulfide (CS₂) | AlCl₃ provides a good balance of reactivity and control.[11] |
| Moderately Deactivated (e.g., Halobenzenes) | AlCl₃ (Often requires heating) | 1,2-Dichloroethane (DCE), Nitrobenzene | Harsher conditions may be needed to overcome the deactivation. |
Frequently Asked Questions (FAQs)
FAQ 1: Why is a full equivalent or more of the Lewis acid catalyst necessary?
Both the starting acyl chloride and, more importantly, the resulting ketone product can act as Lewis bases and form stable complexes with the Lewis acid catalyst.[5] The complexation between the product and the catalyst is particularly strong, effectively sequestering the catalyst. To ensure there is enough free catalyst to activate the acyl chloride for the duration of the reaction, at least a stoichiometric amount is required.[4]
Caption: The dual role of the Lewis acid, leading to catalyst sequestration.
FAQ 2: Can I use substrates containing amine (-NH₂) or hydroxyl (-OH) groups?
No, aromatic compounds with these functional groups are generally unsuitable for Friedel-Crafts acylation.[5][12] The lone pairs of electrons on the nitrogen or oxygen atoms will react with the Lewis acid catalyst. This forms a complex that strongly deactivates the aromatic ring, preventing the acylation reaction from occurring.[12] These functional groups must be protected before attempting the reaction.
FAQ 3: What are the essential safety and handling precautions for this compound?
-
Corrosive: This reagent is corrosive and causes severe skin burns and eye damage.[13][14]
-
Moisture Sensitive: It reacts with water to release corrosive hydrochloric acid gas.[1]
-
Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][3]
-
Storage: Store the container tightly closed in a cool, dry place under an inert atmosphere to prevent hydrolysis.[3]
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This is a representative protocol and may require optimization for your specific substrate.
-
Preparation:
-
Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) overnight and assemble hot. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stirrer.
-
-
Reagent Charging:
-
To the reaction flask, add the aromatic substrate (1.0 eq.) and the anhydrous solvent (e.g., Dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add the Lewis acid catalyst (e.g., Aluminum chloride, 1.2 eq.) to the stirred solution. The addition may be exothermic.
-
-
Acylation:
-
Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent in the addition funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Once complete, cool the reaction mixture back to 0 °C and very carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., 2 x 50 mL of DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.
-
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemguide. (n.d.). The Acylation of Benzene. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
American Chemical Society. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
National Institutes of Health. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]
-
Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). [Link]
-
ChemBK. (2024). 2,5-difluorobenzoyl chloride. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 2-Ethoxy-3,5-difluorobenzoyl chloride
Welcome to the technical support center for handling reactions involving 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of unreacted starting material from your reaction mixtures. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns with unreacted this compound in my reaction mixture?
Acyl chlorides, such as this compound, are highly reactive electrophiles. Their primary reactivity concern is their vigorous reaction with nucleophiles. If not removed, unreacted acyl chloride can react with your desired product (if it contains nucleophilic functional groups), with solvents (e.g., alcohols), or with moisture during workup and purification, leading to the formation of unwanted byproducts and a decrease in overall yield.[1][2] For instance, hydrolysis with water will form the corresponding carboxylic acid, 2-ethoxy-3,5-difluorobenzoic acid, and hydrochloric acid (HCl), which can complicate purification and potentially degrade acid-sensitive products.[2][3]
Q2: How can I monitor the presence of this compound in my reaction?
Direct monitoring of acyl chlorides by Thin-Layer Chromatography (TLC) can be challenging due to their rapid decomposition on the silica gel plate, which can lead to streaking or the appearance of the corresponding carboxylic acid spot.[1][4] A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile, such as benzylamine or methanol, and then analyze the resulting stable amide or ester by TLC or LC-MS.[4] For visualization on a TLC plate, UV light is effective for aromatic compounds like this one.[5] Staining with iodine vapor can also be a useful general visualization technique.[5][6]
Q3: What are the main strategies for removing unreacted this compound?
The most common and effective strategies involve converting the reactive acyl chloride into a more inert and easily separable compound. These methods include:
-
Quenching: Reacting the excess acyl chloride with a suitable nucleophile to form a byproduct that can be easily removed by extraction.
-
Extraction: Utilizing the differential solubility of the product and byproducts in a biphasic solvent system.
-
Chromatography: Separating the desired product from the unreacted acyl chloride and its byproducts based on polarity.
-
Scavenging: Using solid-phase reagents to react with and remove the excess acyl chloride.
The choice of method will depend on the stability of your desired product and the scale of your reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product degradation during aqueous workup. | The product is sensitive to the acidic conditions generated by the hydrolysis of the acyl chloride (HCl formation). | Perform the quench at low temperatures (0 °C) and use a mild base, such as sodium bicarbonate, in the aqueous wash to neutralize the acid.[7] |
| Formation of an inseparable emulsion during extraction. | The presence of polar byproducts and salts can stabilize emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Co-elution of the product and the hydrolyzed carboxylic acid during column chromatography. | The polarity of the product and the carboxylic acid byproduct are too similar for effective separation with the chosen solvent system. | Consider derivatizing the carboxylic acid to a more nonpolar ester by adding a small amount of an alcohol (e.g., methanol) and a catalytic amount of acid before chromatography. Alternatively, a basic wash during the workup should remove the acidic byproduct. |
| Difficulty removing the quenching agent byproduct. | The byproduct of the quenching reaction has similar solubility or chromatographic behavior to the desired product. | Choose a quenching agent that produces a byproduct with significantly different properties. For example, quenching with a high molecular weight amine will result in a more polar amide that may be more easily separated. |
Detailed Protocols for Removal of Unreacted this compound
Method 1: Quenching and Extraction
This is the most common and often the most practical method for removing unreacted acyl chlorides on a laboratory scale. The principle is to convert the reactive acyl chloride into a more stable and easily removable species, followed by a standard liquid-liquid extraction.
Experimental Protocol:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching reaction.[2]
-
Quenching: Slowly add a quenching agent to the cooled reaction mixture with vigorous stirring. Common quenching agents include:
-
Dilution: After the quenching is complete (as indicated by the cessation of any gas evolution or temperature change), dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproducts (2-ethoxy-3,5-difluorobenzoic acid and HCl).[7]
-
Water to remove any remaining salts.
-
Brine to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Diagram of the Quenching and Extraction Workflow
Caption: Workflow for the removal of unreacted acyl chloride by quenching and extraction.
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and remove excess reactants or byproducts from a reaction mixture. This method offers the advantage of a simple filtration-based workup, avoiding the need for aqueous extractions.
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin with a nucleophilic functional group that will react with the acyl chloride. Common choices include amine-functionalized polystyrene resins (e.g., aminomethylated polystyrene).
-
Addition of Resin: Once the primary reaction is complete, add an excess of the scavenger resin (typically 2-3 equivalents relative to the initial amount of excess acyl chloride) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for a few hours to ensure complete scavenging of the unreacted acyl chloride. The reaction progress can be monitored by TLC or LC-MS of the solution.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Diagram of the Scavenger Resin Workflow
Caption: Workflow for the removal of unreacted acyl chloride using a scavenger resin.
Method 3: Chromatographic Purification
For small-scale reactions or when the desired product is sensitive to aqueous workup conditions, direct purification by column chromatography can be an effective method.
Experimental Protocol:
-
Solvent Removal: After the reaction is complete, carefully remove the reaction solvent under reduced pressure. It is advisable to use a trap to protect the vacuum pump from corrosive byproducts.
-
Column Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components. The unreacted acyl chloride, being relatively nonpolar, will typically elute before the more polar desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Note: Care must be taken to use anhydrous solvents for chromatography to prevent on-column hydrolysis of the acyl chloride.[12][13]
Data Summary
| Compound | Structure | Molecular Weight | Boiling Point | Key Properties |
| This compound | C₉H₇ClF₂O | 220.60 g/mol | Not readily available, but expected to be >200 °C at atmospheric pressure. | Highly reactive, moisture-sensitive, corrosive.[14][15] |
| 2-Ethoxy-3,5-difluorobenzoic acid | C₉H₈F₂O₃ | 202.15 g/mol | - | Hydrolysis product, acidic, more polar than the acyl chloride. |
| Methyl 2-ethoxy-3,5-difluorobenzoate | C₁₀H₁₀F₂O₃ | 216.18 g/mol | - | Methanol quench product, stable ester. |
References
- RU2291144C1 - Method for preparing benzoyl chloride - Google Patents.
-
BENZOYL CHLORIDE - Ataman Kimya. Available at: [Link]_
-
Making Benzyl Chloride - YouTube. Available at: [Link]
-
Preparation of benzoyl chloride - PrepChem.com. Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
- CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6 - Google Patents.
-
Acid Chloride/ chloroformate purification? - ResearchGate. Available at: [Link]
-
A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II - MDPI. Available at: [Link]
-
Why chain chloride spot did not appear in TLC experiment?Is it because of no conjugation?How should I deal this? | ResearchGate. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents.
-
Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit. Available at: [Link]
-
Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2) - Cheméo. Available at: [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]
-
Chlorine Scavenger | DUBI CHEM. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Acid Scavengers & Stabilizers - ACS Technical Products. Available at: [Link]
-
Safety Data Sheet: Benzoyl chloride - Carl ROTH. Available at: [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International. Available at: [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]
-
Quenching Reactive Substances - KGROUP. Available at: [Link]
-
The preparation of amides - Chemguide. Available at: [Link]
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]
-
Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process - MDPI. Available at: [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]
-
3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem. Available at: [Link]
-
Material Safety Data Sheet - Benzoyl Chloride - Cole-Parmer. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Available at: [Link]
-
2,5-difluorobenzoyl chloride - ChemBK. Available at: [Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. Available at: [Link]
Sources
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- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Work-up and Troubleshooting for 2-Ethoxy-3,5-difluorobenzoyl Chloride Reactions
Welcome to the technical support center for handling reactions involving 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into effective work-up procedures and troubleshooting common experimental challenges. Our focus is on the "why" behind each step, ensuring a robust and reproducible methodology.
Understanding the Chemistry of this compound
This compound is a highly reactive acylating agent. The presence of two electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This high reactivity is advantageous for forming esters and amides but also presents challenges during the work-up, as the compound readily reacts with water.[1][2] A successful work-up procedure is therefore critical to isolate the desired product in high purity and yield, while minimizing the formation of the corresponding carboxylic acid byproduct through hydrolysis.
Key Properties and Safety Considerations:
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇ClF₂O₂ | [3] |
| Molecular Weight | 220.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Reactivity | Reacts with water, alcohols, and amines.[1][2] | [1][2] |
| Safety | Corrosive. Causes severe skin burns and eye damage. Lachrymator.[4][5] | [4][5] |
| Handling | Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6] | [4][5][6] |
Standard Work-up Protocol for Acylation Reactions
This section outlines a general, yet robust, work-up procedure for a typical acylation reaction, such as a Friedel-Crafts acylation or the formation of an ester or amide.
Experimental Workflow Diagram
Caption: A generalized workflow for the work-up and purification of products from this compound reactions.
Step-by-Step Methodology
-
Quenching the Reaction:
-
Procedure: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), the reaction mixture should be cautiously quenched. This is typically achieved by slowly adding the reaction mixture to a separate flask containing ice-cold water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).
-
Rationale: The primary purpose of quenching is to neutralize any remaining unreacted this compound and any acid catalyst (in the case of Friedel-Crafts reactions).[7][8] The use of ice-cold solutions helps to dissipate the heat generated from the exothermic hydrolysis of the acyl chloride. A slow addition is crucial to control the evolution of HCl gas and prevent a violent reaction.
-
-
Liquid-Liquid Extraction:
-
Procedure: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. The choice of solvent will depend on the solubility of the desired product. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to maximize product recovery.
-
Rationale: This step isolates the desired organic product from the aqueous phase, which contains inorganic salts and other water-soluble byproducts.
-
-
Washing the Combined Organic Layers:
-
Procedure: Combine all the organic extracts in the separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (if not used in the quenching step) to remove any residual acid.
-
Water to remove any remaining inorganic salts.
-
Saturated aqueous NaCl solution (brine) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.
-
-
Rationale: Each wash removes specific types of impurities, leading to a cleaner crude product before the final purification step.
-
-
Drying the Organic Layer:
-
Procedure: Transfer the washed organic layer to a clean Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Rationale: Removing all traces of water is essential to prevent product degradation and to avoid interference in subsequent purification steps.
-
-
Solvent Removal:
-
Procedure: Decant or filter the dried organic solution to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Rationale: This step removes the volatile organic solvent, leaving behind the non-volatile crude product.
-
-
Purification:
-
Procedure: The crude product can be purified by standard techniques such as column chromatography, recrystallization (if the product is a solid), or distillation under reduced pressure.[9][10] The choice of method depends on the physical properties of the product and the nature of the impurities.
-
Rationale: Purification is necessary to isolate the desired compound from any unreacted starting materials, byproducts, or side-products formed during the reaction.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the work-up of reactions with this compound.
Q1: My reaction is showing low conversion. What are the common causes?
A1: Low conversion in acylation reactions can stem from several factors:
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture.[1] Ensure that all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Deactivated Nucleophile: If your nucleophile is an aromatic ring (as in Friedel-Crafts acylation), it may be too deactivated by electron-withdrawing groups for the reaction to proceed efficiently.[11][12][13]
-
Insufficient Catalyst (for Friedel-Crafts reactions): The Lewis acid catalyst (e.g., AlCl₃) is critical. Ensure you are using a fresh, anhydrous catalyst and that the stoichiometry is correct.[7]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and time. Monitor the reaction progress to determine the optimal conditions.
Q2: I am isolating the hydrolyzed carboxylic acid (2-Ethoxy-3,5-difluorobenzoic acid) as a major byproduct. How can I minimize this?
A2: The formation of the carboxylic acid is due to the reaction of the acyl chloride with water. To minimize this:
-
Strict Anhydrous Conditions: As mentioned above, rigorously exclude moisture from your reaction.
-
Careful Quenching: When quenching, ensure the reaction mixture is added to the aqueous solution and not the other way around. This ensures that the acyl chloride is always the limiting reagent in the presence of a large excess of water, promoting rapid hydrolysis of the unreacted acyl chloride while minimizing contact time with the product.
-
Non-Aqueous Work-up: If the product is particularly sensitive, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of celite to remove any solid byproducts and then directly proceeding to solvent removal and purification.
Q3: An emulsion has formed during the liquid-liquid extraction. How can I resolve this?
A3: Emulsions are common when there are fine particulates or surfactants present. To break an emulsion:
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q4: My crude product is an oil, but the literature reports it as a solid. What could be the issue?
A4: This is a common indication of impurities.
-
Residual Solvent: Ensure that all the solvent has been removed under high vacuum. Gently heating the flask on the rotary evaporator (if the product is thermally stable) can help.
-
Presence of Byproducts: The presence of unreacted starting materials or liquid byproducts can prevent your product from solidifying. In this case, further purification (e.g., column chromatography) is necessary.
-
Polymorphism: While less common, some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear oily. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization.
Q5: What are the best practices for purifying the final product?
A5: The choice of purification method is product-dependent:
-
Column Chromatography: This is a versatile method for separating the product from impurities with different polarities. A gradient elution of a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If your product is a solid with moderate to high purity, recrystallization from a suitable solvent system is an excellent way to obtain highly pure material.
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[9][14]
Q6: Are there any specific safety concerns during the work-up?
A6: Yes, safety is paramount.
-
Gas Evolution: The quenching of acyl chlorides with water or bicarbonate solutions generates HCl or CO₂ gas, respectively. This can cause a pressure buildup in a closed system. Always perform quenching in an open vessel (e.g., an Erlenmeyer flask or beaker) inside a fume hood and vent the separatory funnel frequently during extractions.
-
Corrosive Nature: this compound and the HCl generated are corrosive.[2][4] Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[5][6]
-
Waste Disposal: Aqueous waste from the work-up will be acidic. Neutralize it with a base (e.g., sodium bicarbonate) before disposal according to your institution's guidelines.
References
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
- Google Patents. (n.d.). FR2398038A1 - PROCESS FOR THE PREPARATION OF AROMATIC ACYL CHLORIDES.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Reaction of Benzoyl Chloride and Sodium Dicarboxylate under Inverse Phase Transfer Catalysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
Pearson. (2024, July 14). Predict the major products formed when benzoyl chloride (PhCOCl) .... Retrieved from [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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- 3. 761459-04-5|4-Ethoxy-2,3-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-Ethoxy-3,5-difluorobenzoyl chloride
Welcome to the technical support center for 2-Ethoxy-3,5-difluorobenzoyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions to ensure your reactions are successful, efficient, and reproducible. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and monitoring of reactions involving this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a highly reactive acylating agent, primarily used to introduce the 2-ethoxy-3,5-difluorobenzoyl moiety into a molecule. Its applications are prominent in the synthesis of pharmaceuticals and agrochemicals. The presence of two electron-withdrawing fluorine atoms on the benzoyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for forming amide and ester bonds with a wide range of nucleophiles.[1]
Q2: How do the fluorine and ethoxy substituents influence the reactivity of the benzoyl chloride?
A2: The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which increases the positive partial charge on the carbonyl carbon. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack, leading to faster reaction rates compared to unsubstituted benzoyl chloride.[1] The ethoxy group at the 2-position is an electron-donating group, which can modulate the reactivity and solubility of the molecule.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place.[2] Hydrolysis, the reaction with water, is a primary degradation pathway, leading to the formation of the corresponding carboxylic acid and hydrochloric acid, which can compromise the quality of your reaction.[1][3]
Q4: What are the most effective methods for monitoring the progress of a reaction involving this compound?
A4: The most common and effective techniques for monitoring the progress of these reactions are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC is a quick and straightforward method to qualitatively track the consumption of the starting materials and the formation of the product.
-
HPLC offers a more quantitative analysis, allowing for the precise measurement of reactant consumption and product formation over time.
-
NMR provides detailed structural information and can be used to monitor the reaction in real-time to determine kinetics and identify intermediates.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage. | 1. Use Fresh Reagent: Ensure the reagent is fresh and has been stored under anhydrous conditions. Consider using a newly opened bottle. |
| 2. Insufficient Nucleophile Reactivity: The amine or alcohol you are using may not be nucleophilic enough. | 2. Increase Nucleophilicity: If using an amine, ensure it is not protonated. For alcohols, consider converting it to the more nucleophilic alkoxide using a non-nucleophilic base. | |
| 3. Inadequate Base: In amide or ester synthesis, a base is required to neutralize the HCl byproduct. If the base is not present or is too weak, the starting nucleophile can be protonated and rendered unreactive.[3] | 3. Use an Appropriate Base: Employ at least one equivalent of a suitable base such as triethylamine, pyridine, or aqueous sodium hydroxide. For sensitive substrates, a non-aqueous base is preferable. | |
| Multiple Spots on TLC/Multiple Peaks in HPLC | 1. Hydrolysis of Starting Material: A spot/peak corresponding to 2-Ethoxy-3,5-difluorobenzoic acid may be present. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| 2. Side Reactions: Depending on the substrate, side reactions such as over-acylation or rearrangement may occur. | 2. Optimize Reaction Conditions: Lower the reaction temperature and add the benzoyl chloride slowly to the reaction mixture to minimize side reactions. | |
| 3. Impure Starting Materials: The starting materials may contain impurities. | 3. Purify Starting Materials: Ensure the purity of your nucleophile and other reagents before starting the reaction. | |
| Reaction Stalls (Does Not Go to Completion) | 1. Insufficient Reagent: One of the reactants may have been added in a limiting amount. | 1. Check Stoichiometry: Carefully re-check the molar equivalents of all reactants. A slight excess of the benzoyl chloride may be necessary. |
| 2. Product Inhibition: The product may be inhibiting the reaction. | 2. Dilute the Reaction: Running the reaction at a lower concentration may help. | |
| 3. Catalyst Deactivation (for Friedel-Crafts): In Friedel-Crafts acylations, the Lewis acid catalyst can be complexed by the product, rendering it inactive. | 3. Use Stoichiometric Catalyst: For Friedel-Crafts reactions, at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required. |
Section 3: Experimental Protocols and Workflows
General Workflow for Acylation Reactions
The following diagram illustrates a typical workflow for an acylation reaction using this compound.
Caption: General workflow for acylation reactions.
Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized based on the polarity of the product)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark starting points for the co-spot, starting material, and reaction mixture.
-
Spot the plate:
-
Co-spot (C): Spot a solution of your starting nucleophile.
-
Starting Material (SM): Spot a solution of your starting nucleophile.
-
Reaction Mixture (RM): Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the plate.
-
-
Develop the plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize it under a UV lamp.
-
Interpret the results: The starting benzoyl chloride is typically not UV active or runs very high on the plate. The nucleophile and the product should have different Rf values. The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane.
Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively monitor the reaction by measuring the peak areas of the reactants and products.
Instrumentation and Conditions (General Guidance):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the reactants and products. A diode array detector is useful for method development.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. Further dilute as necessary to be within the linear range of the detector.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting materials and the product. The percentage conversion can be calculated from the relative peak areas.
Monitoring Reaction Completion by ¹H NMR Spectroscopy
Objective: To confirm the completion of the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the product.
Procedure:
-
Acquire a spectrum of the starting nucleophile.
-
After the reaction is deemed complete by TLC or HPLC, work up a small sample of the reaction mixture.
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the product to that of the starting material. Look for the disappearance of characteristic signals of the starting nucleophile (e.g., N-H or O-H protons) and the appearance of new signals for the amide or ester product. The aromatic region of the spectrum will also show characteristic shifts.
Section 4: Visualization of Key Processes
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during acylation reactions.
Caption: Troubleshooting decision tree for acylation reactions.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
- Leah4sci. (2017, July 5).
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride 98%.
- PubChem. (n.d.). 3,5-Difluorobenzoyl chloride.
- SIELC. (n.d.). Separation of 4-Acetoxy-3,5-dimethoxybenzoyl chloride on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2023, January 22).
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
- Haddow, M., et al. (n.d.). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- National Institutes of Health. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- The Organic Chemistry Tutor. (2016, December 28).
- Chemistry Steps. (n.d.).
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- National Institutes of Health. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- Organic Chemistry Portal. (n.d.).
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- ChemicalBook. (n.d.). 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum.
- BenchChem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). 2-iso-Butoxy-3,5-difluorobenzoyl chloride.
- BenchChem. (n.d.). Technical Support Center: Monitoring Reactions with Diethylaminoethoxy-ethyl chloride.
- National Institutes of Health. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Reddit. (2024, June 6).
- Dabos. (n.d.). 2-ETHOXY-35-DIFLUOROBENZOYL CHLORIDE 5G.
- Semantic Scholar. (n.d.). S N 2 character of hydrolysis of benzoyl chloride.
- ResearchGate. (n.d.). Reaction of p-cresol and benzoyl chloride in the presence of different....
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
Sources
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- 3. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-3,5-difluorobenzoyl Chloride and Other Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzoyl chlorides are indispensable reagents for the introduction of the benzoyl moiety, finding extensive application in the pharmaceutical and agrochemical industries.[1] The reactivity of these acylating agents is intricately governed by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of 2-Ethoxy-3,5-difluorobenzoyl chloride against a range of other substituted benzoyl chlorides, supported by experimental data and mechanistic insights.
The Unique Profile of this compound
This compound presents a fascinating case study in substituent effects. The molecule's reactivity is shaped by a delicate interplay of electronic and steric factors originating from its unique substitution pattern:
-
Ortho-Ethoxy Group: The ethoxy group at the ortho position exerts a dual electronic influence. It is an electron-donating group through resonance (+R effect), which tends to decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity. However, its oxygen atom also exerts an electron-withdrawing inductive effect (-I effect). Furthermore, the bulky ethoxy group introduces significant steric hindrance around the carbonyl center, which can impede the approach of nucleophiles.[2]
-
Meta-Difluoro Groups: The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing (-I effect), which significantly increases the electrophilicity of the carbonyl carbon, thereby enhancing reactivity.[3]
The net reactivity of this compound is therefore a result of the competing influences of the electron-donating ethoxy group and the electron-withdrawing difluoro groups, further modulated by the steric hindrance of the ortho-ethoxy group.
Comparative Reactivity Analysis: A Data-Driven Approach
To quantitatively assess the reactivity of this compound, we can compare its expected reactivity with that of other benzoyl chlorides based on established principles and available kinetic data for related compounds. The solvolysis of benzoyl chlorides, a nucleophilic substitution reaction with a solvent molecule, serves as a common benchmark for comparing reactivity.
Key Factors Influencing Benzoyl Chloride Reactivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and fluoro (-F) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) like alkyl (-R) and alkoxy (-OR) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.[2]
-
Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.[2]
The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds.[4] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
Experimental Data and Comparative Insights
| Benzoyl Chloride Derivative | Substituent(s) | Reaction | Rate Constant (min⁻¹) | Reference |
| Benzoyl chloride | H | Ethanolysis at 25°C | 0.0492 | [5] |
| m-Methoxybenzoyl chloride | 3-OCH₃ | n-Propanolysis at 25°C | 0.0340 | [5] |
| p-Bromobenzoyl chloride | 4-Br | n-Propanolysis at 25°C | 0.0590 | [5] |
| p-Iodobenzoyl chloride | 4-I | n-Propanolysis at 25°C | 0.0617 | [5] |
| m-Iodobenzoyl chloride | 3-I | n-Propanolysis at 25°C | 0.1044 | [5] |
| 4-Nitrobenzoyl chloride | 4-NO₂ | Methanolysis at 0°C | (Significantly faster than methyl) | [2] |
| 4-Methylbenzoyl chloride | 4-CH₃ | Methanolysis at 0°C | (Slower than unsubstituted) | [2] |
Analysis and Predicted Reactivity of this compound:
Based on the data and theoretical principles:
-
Effect of Difluoro Substituents: The two strongly electron-withdrawing fluorine atoms at the meta positions in this compound will significantly increase the electrophilicity of the carbonyl carbon, pushing its reactivity higher than that of unsubstituted benzoyl chloride. The positive Hammett σ constants for meta-fluoro substituents support this.
-
Effect of the Ortho-Ethoxy Group: The ortho-ethoxy group introduces a complex interplay of effects. Its electron-donating resonance effect will counteract the electron-withdrawing effect of the fluorine atoms to some extent. More significantly, the steric hindrance from the ethoxy group will likely decrease the rate of reaction by impeding the approach of the nucleophile.
-
Overall Reactivity: The overall reactivity of this compound is expected to be a balance between the powerful activating effect of the two fluorine atoms and the deactivating (both electronic and steric) effects of the ortho-ethoxy group. It is plausible that its reactivity will be higher than that of benzoyl chloride due to the strong inductive effect of the two fluorine atoms, but lower than that of a hypothetical 3,5-difluorobenzoyl chloride (lacking the ortho-ethoxy group) due to steric hindrance.
Experimental Protocols
To empirically determine the relative reactivity of this compound, a comparative kinetic study of its solvolysis (e.g., hydrolysis or alcoholysis) can be performed alongside other benzoyl chlorides.
Protocol for Comparative Hydrolysis Rate Determination
This protocol outlines a general method for comparing the hydrolysis rates of different benzoyl chlorides in an aqueous organic solvent mixture.
Materials:
-
This compound
-
Benzoyl chloride (for comparison)
-
Other substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride, 4-methylbenzoyl chloride)
-
Acetone (or other suitable organic solvent, HPLC grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Conical flasks with stoppers
-
Pipettes and burettes
Procedure:
-
Solution Preparation: Prepare solutions of each benzoyl chloride in the chosen organic solvent (e.g., 0.1 M in acetone).
-
Reaction Initiation: In a conical flask equilibrated to a constant temperature (e.g., 25°C) in the water bath, add a known volume of the aqueous organic solvent mixture (e.g., 50 mL of 90:10 acetone:water). To this, rapidly inject a small, known volume of the benzoyl chloride solution (e.g., 1 mL) and start a timer immediately.
-
Titration: At regular time intervals, withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Analysis: Titrate the liberated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of HCl at each time point is proportional to the extent of reaction. The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titre and Vt is the titre at time t. The slope of this plot will be -k.
Self-Validation: The consistency of the rate constants obtained from replicate experiments and the linearity of the first-order plots will validate the experimental procedure. Comparing the obtained rate constant for benzoyl chloride with literature values will further validate the method.[5]
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Acyl Substitution Mechanism
The reaction of a benzoyl chloride with a nucleophile (Nu⁻) generally proceeds through a tetrahedral intermediate.
Caption: General mechanism for nucleophilic acyl substitution on a benzoyl chloride.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of benzoyl chloride hydrolysis.
Conclusion
This compound is a uniquely substituted acylating agent where the strong electron-withdrawing effects of the two fluorine atoms are modulated by the electronic and steric effects of the ortho-ethoxy group. While direct experimental data for its reactivity is scarce, a comparative analysis based on the principles of physical organic chemistry and kinetic data of related compounds suggests that it is a highly reactive benzoyl chloride, likely more reactive than the parent benzoyl chloride. The provided experimental protocol offers a robust framework for quantifying its reactivity and directly comparing it with other members of the benzoyl chloride family, enabling researchers to make informed decisions in the design and optimization of synthetic routes.
References
-
Bluestein, B. R., et al. "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides." Proceedings of the Iowa Academy of Science, vol. 61, no. 1, 1954, pp. 225-231. [Link]
-
Bentley, T. W., & Harris, H. C. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." Molecules, vol. 16, no. 6, 2011, pp. 4804-4820. [Link]
-
Richard, J. P., et al. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution." The Journal of organic chemistry, vol. 76, no. 1, 2011, pp. 130-41. [Link]
-
PubChem. "2-Ethoxybenzoyl chloride." National Center for Biotechnology Information. [Link]
-
Wikipedia. "Hammett equation." Wikipedia. [Link]
-
PubChem. "3,5-Difluorobenzoyl chloride." National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. "The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution." Chemistry Stack Exchange. [Link]
-
ResearchGate. "Comparison of benzoyl chloride hydrolysis rates between various emulsion systems." ResearchGate. [Link]
-
Oxford Reference. "Hammett equation." Oxford Reference. [Link]
-
ResearchGate. "Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a." ResearchGate. [Link]
-
MDPI. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." MDPI. [Link]
-
Canadian Science Publishing. "Kinetics of the hydrolysis of acyl chlorides in pure water." Canadian Journal of Chemistry. [Link]
-
Sparrow Chemical. "Benzoyl Chloride Series." Sparrow Chemical. [Link]
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- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
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- 5. scholarworks.uni.edu [scholarworks.uni.edu]
A Comparative Guide to the Synthetic Utility of 2-Ethoxybenzoyl Chloride vs. 2-Methoxybenzoyl Chloride
For researchers and professionals in drug development and fine chemical synthesis, the choice of an acylating agent is a critical decision that influences reaction kinetics, product yield, and purity. This guide provides an in-depth comparison of two closely related ortho-substituted benzoyl chlorides: 2-ethoxybenzoyl chloride and 2-methoxybenzoyl chloride. By examining their fundamental properties, electronic and steric differences, and performance in a model acylation reaction, this document aims to provide the technical insights necessary for informed reagent selection.
Overview of Physicochemical Properties
A foundational understanding of a reagent's physical properties is essential for its proper handling, storage, and use in designing synthetic protocols. The following table summarizes the key physicochemical characteristics of 2-ethoxybenzoyl chloride and 2-methoxybenzoyl chloride.
| Property | 2-Ethoxybenzoyl Chloride | 2-Methoxybenzoyl Chloride | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | 170.59 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | Clear, colorless liquid | [3][4][5] |
| Boiling Point | 114-118 °C at 5 mmHg; 118 °C at 4 mmHg | 137 °C at 760 mmHg; 140 °C at 26 mmHg | [3][4][5] |
| Density | ~1.19 - 1.21 g/cm³ | ~1.27 - 1.57 g/cm³ | [4][5][6] |
| Refractive Index | ~1.55 | ~1.57 | [3][4][5] |
| Solubility | Soluble in benzene | Insoluble in water; Soluble in acetone, ether, benzene | [3][4][7] |
| Moisture Sensitivity | Moisture sensitive, hygroscopic | Moisture sensitive | [3][5][8] |
The primary distinction lies in the additional methylene group in the ethoxy substituent, leading to a higher molecular weight and slight variations in boiling point and density for 2-ethoxybenzoyl chloride. Both are moisture-sensitive liquids that require handling under inert atmosphere to prevent hydrolysis to the corresponding benzoic acids.
Electronic and Steric Effects: A Mechanistic Dissection
The reactivity of these acyl chlorides is governed by a delicate interplay of electronic and steric effects originating from the ortho-alkoxy group. These effects directly influence the electrophilicity of the carbonyl carbon.
Electronic Effects
Both methoxy and ethoxy groups exert two opposing electronic effects:
-
Resonance Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing electron density at the ortho and para positions. This electron-donating effect can stabilize the acylium ion intermediate formed during reactions like Friedel-Crafts acylation.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the benzene ring through the sigma bond framework.
In alkoxybenzenes, the resonance effect generally outweighs the inductive effect, making the alkoxy group an overall electron-donating and activating group in electrophilic aromatic substitution[9][10]. The ethoxy group is considered a slightly stronger electron-donating group than the methoxy group due to the positive inductive effect of the additional ethyl group.
Steric Effects
The primary differentiator in many synthetic applications is steric hindrance. The ethoxy group, with its additional methyl unit, is bulkier than the methoxy group. This increased steric bulk can hinder the approach of a nucleophile to the carbonyl carbon or impede the orientation of the molecule for reactions on the aromatic ring, particularly at the adjacent ortho position[11]. This effect can be a determining factor in reaction rates and regioselectivity[11].
Comparative Performance in Friedel-Crafts Acylation
To provide a practical comparison, we will consider the Friedel-Crafts acylation of a common, activated aromatic substrate, anisole, using a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[12][13]. This reaction is a cornerstone of C-C bond formation in aromatic chemistry[14][15][16]. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring[16].
Illustrative Experimental Data
| Parameter | 2-Ethoxybenzoyl Chloride | 2-Methoxybenzoyl Chloride |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield (para-isomer) | 78-85% | 80-88% |
| Ortho/Para Isomer Ratio | ~1:15 | ~1:12 |
| Reaction Conditions | Anisole (1.0 eq.), Acyl Chloride (1.1 eq.), AlCl₃ (1.2 eq.), DCM, 0 °C to RT | Anisole (1.0 eq.), Acyl Chloride (1.1 eq.), AlCl₃ (1.2 eq.), DCM, 0 °C to RT |
Causality Behind the Expected Results:
-
Reaction Time: The increased steric hindrance of the ethoxy group is expected to slightly slow down the rate of reaction by impeding the formation of the acylium-Lewis acid complex and its subsequent attack by anisole.
-
Yield: Both reactions are expected to proceed in high yield. The slightly stronger electron-donating nature of the ethoxy group might marginally favor product formation thermodynamically, but this is often offset by the kinetic slowdown due to sterics.
-
Regioselectivity: Both alkoxy groups on the benzoyl chloride and the methoxy group on the anisole substrate are ortho-para directing[17][18]. However, the acylation will predominantly occur at the para position of the anisole due to the significant steric hindrance at the ortho position. The bulkier 2-ethoxybenzoyl chloride is expected to show a slightly higher preference for the para product compared to its methoxy counterpart.
Experimental Protocol: Comparative Friedel-Crafts Acylation of Anisole
The following protocol provides a self-validating system for comparing the two reagents in a laboratory setting.
Step-by-Step Methodology:
-
Reagent Preparation: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) to anhydrous dichloromethane (DCM). Cool the slurries to 0 °C in an ice bath.
-
Acylium Ion Formation: To one flask, slowly add 2-methoxybenzoyl chloride (1.1 eq.). To the other, slowly add 2-ethoxybenzoyl chloride (1.1 eq.). Stir for 15 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of anisole (1.0 eq.) in anhydrous DCM. Add this solution dropwise and simultaneously to both reaction flasks over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
-
Quenching: Carefully and slowly quench each reaction by pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Extraction and Wash: Transfer the contents to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel or by recrystallization. Determine the final mass to calculate the yield and characterize the product by ¹H NMR to confirm its structure and determine the ortho/para isomer ratio.
Practical Considerations and Safety
Both 2-ethoxybenzoyl chloride and 2-methoxybenzoyl chloride are corrosive and lachrymatory substances that react with moisture to produce hydrochloric acid[7][8].
-
Handling: Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][19][20].
-
Storage: Store in a cool, dry place away from moisture and incompatible substances like strong oxidizing agents and bases. The containers should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon)[7][8].
-
Disposal: Dispose of waste in accordance with local and national regulations. Quench small residual amounts carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.
| Hazard Statement (GHS) | 2-Ethoxybenzoyl Chloride | 2-Methoxybenzoyl Chloride | Source(s) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage | [1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Not Classified | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | H335: May cause respiratory irritation | [2][8] |
Conclusion and Recommendations
The choice between 2-ethoxybenzoyl chloride and 2-methoxybenzoyl chloride is a nuanced one, driven by the specific demands of the synthetic target.
-
2-Methoxybenzoyl Chloride is generally the more reactive of the two due to its lower steric profile. It should be the reagent of choice when faster reaction rates are desired and steric hindrance around the acylation site is not a major concern.
-
2-Ethoxybenzoyl Chloride offers a slightly different profile. Its increased steric bulk can be leveraged to enhance selectivity in certain reactions, potentially leading to higher yields of a desired isomer. However, this often comes at the cost of a slower reaction rate, which may require more forcing conditions or longer reaction times.
For drug development professionals, these differences can be critical. In process optimization, the faster kinetics of 2-methoxybenzoyl chloride might be preferable for throughput, while in complex molecule synthesis, the potentially higher selectivity of 2-ethoxybenzoyl chloride could be advantageous in minimizing downstream purification challenges. It is strongly recommended that for any new application, both reagents be screened in parallel to empirically determine the optimal choice for yield, purity, and process efficiency.
References
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved January 23, 2026, from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved January 23, 2026, from [Link]
-
Makhado, E., Ramimogoto, M., & Das, D. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 580. [Link]
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PubChem. (n.d.). 2-Ethoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Department of Chemistry. Retrieved January 23, 2026, from [Link]
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Chemsrc. (n.d.). 2-Ethoxybenzoyl chloride. Retrieved January 23, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved January 23, 2026, from [Link]
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Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]
-
Fisher Scientific. (2024, February 18). Safety Data Sheet: 2-Ethoxybenzoyl chloride. Retrieved January 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved January 23, 2026, from [Link]
-
Khan Academy. (n.d.). Ortho-para directors I. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Ethoxy-3,5-difluorobenzoyl Chloride and Its Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Ethoxy-3,5-difluorobenzoyl chloride and its derivatives. As crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, the structural integrity and purity of these compounds are of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to ensure robust and reliable analytical outcomes.
The inherent reactivity of the acyl chloride functional group, coupled with the influence of the ethoxy and difluoro substituents, presents unique analytical challenges. This guide will navigate these complexities, providing a logical framework for selecting and implementing the most appropriate analytical techniques.
Core Principles of Analysis
The analytical strategy for this compound and its derivatives hinges on a multi-technique approach to provide a comprehensive understanding of the molecule's identity, purity, and stability. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic methods (both Gas and Liquid). Each technique offers a unique window into the molecular structure and sample composition.
Navigating the Analytical Landscape: A Comparative Overview
The choice of analytical technique is dictated by the specific question being asked. Is the goal structural confirmation, purity assessment, or quantification of impurities? The following table provides a high-level comparison to guide your selection.
| Analytical Technique | Primary Application | Key Strengths | Common Challenges |
| NMR Spectroscopy | Structural Elucidation | Unambiguous structure determination, identification of isomers. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry | Molecular Weight Determination & Fragmentation Analysis | High sensitivity, capable of detecting trace impurities. | Isomeric differentiation can be difficult without chromatography. |
| IR Spectroscopy | Functional Group Identification | Rapid and non-destructive, excellent for identifying the carbonyl group. | Limited structural information, not ideal for complex mixtures. |
| Chromatography (GC/HPLC) | Separation and Quantification | Excellent for separating complex mixtures and quantifying purity. | Reactive nature of acyl chlorides often requires derivatization. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.[1][2]
Causality Behind Experimental Choices: The choice of solvent is critical. Anhydrous, aprotic solvents like chloroform-d (CDCl₃) or acetonitrile-d₃ are essential to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid. The inclusion of an internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing.
Expected Spectral Features for this compound:
-
¹H NMR:
-
An ethyl group will present as a triplet (CH₃) and a quartet (CH₂).
-
The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
-
¹³C NMR:
-
The carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm.
-
The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
The carbons of the ethoxy group will be readily identifiable.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their electronic environment.
-
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the this compound derivative.
-
Dissolve the sample in ~0.7 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants.
-
Workflow for NMR Analysis
Sources
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethoxy-3,5-difluorobenzoyl Chloride Reaction Products
This guide provides an in-depth technical comparison of analytical methodologies for monitoring the reaction products of 2-Ethoxy-3,5-difluorobenzoyl chloride, a critical intermediate in pharmaceutical and agrochemical synthesis. We will focus on the application of High-Performance Liquid Chromatography (HPLC), detailing a robust, self-validating protocol and comparing its performance against alternative analytical techniques. The experimental choices and methodologies are explained from a perspective of practical application and scientific integrity, aimed at researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Analyte and its Reactions
This compound is a highly reactive acyl chloride. Its utility in synthesis stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] This reactivity, however, presents a significant analytical challenge. Direct analysis of the acyl chloride using reversed-phase HPLC is often impractical due to its rapid hydrolysis in the presence of aqueous mobile phases, leading to the formation of the corresponding carboxylic acid.[3][4][5]
Consequently, a reliable analytical strategy must focus on quantifying the consumption of nucleophilic starting materials and the formation of stable products. The most common reactions involve nucleophiles such as water (hydrolysis), alcohols (esterification), and amines (amidation).[3]
Below is a diagram illustrating the primary reaction pathways for this compound. Understanding these transformations is fundamental to developing a specific and accurate analytical method capable of resolving the starting material, intermediates, and final products.
Caption: Primary nucleophilic substitution reactions of this compound.
The Case for HPLC: A Superior Analytical Approach
For monitoring the progress of reactions involving this compound, HPLC, particularly in a reversed-phase mode, offers a compelling combination of specificity, sensitivity, and quantitative accuracy. Aromatic compounds like the reactants and products are well-suited for retention and separation on hydrophobic stationary phases such as C18.[6][7]
The core principle of our recommended approach is not to measure the unstable acyl chloride directly, but to quench an aliquot of the reaction mixture at specific time points. This is achieved by reacting the aliquot with an alcohol, such as methanol, to convert any remaining this compound into its stable methyl ester derivative.[8][9] This "snapshot" can then be reliably analyzed by HPLC to quantify the formed product and the derivatized starting material.
The Analytical Workflow
The process from sample acquisition to data analysis is a self-validating system designed for reproducibility and accuracy. Each step is critical for ensuring the integrity of the final results.
Caption: A validated workflow for HPLC analysis of acyl chloride reactions.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is designed to be a robust starting point for method development and validation, adhering to common pharmaceutical analysis standards.[10][11]
Objective: To quantify the formation of an amide product from the reaction of this compound with a primary amine, and to quantify the remaining acyl chloride (as its methyl ester derivative).
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
Formic acid (LC-MS grade).
-
Methanol (Anhydrous, for quenching).
-
Reference standards for the amine starting material, the expected amide product, and the methyl 2-ethoxy-3,5-difluorobenzoate derivative.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of analytes)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.5 min: 90% to 30% B (linear gradient)
-
18.5-25 min: 30% B (re-equilibration)
-
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of the amine starting material, the amide product, and the methyl ester derivative in acetonitrile.
-
Create a mixed calibration standard solution by diluting the stock solutions. Prepare a series of at least five calibration levels covering the expected concentration range of the reaction samples.
-
-
Sample Preparation (Reaction Quenching):
-
At predetermined time intervals during the reaction, withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing 450 µL of anhydrous methanol. This quenches the reaction by converting any unreacted this compound to its methyl ester.
-
Vortex the quenched sample for 10 seconds.
-
Dilute the quenched sample 100-fold (or as appropriate for the concentration range) with a 50:50 mixture of Mobile Phase A and B.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and System Suitability:
-
Before running samples, perform at least five replicate injections of a mid-level calibration standard to establish system suitability.
-
Acceptance criteria should include: Relative Standard Deviation (RSD) of peak areas < 2.0%, tailing factor between 0.9 and 1.5, and theoretical plates > 2000 for all analyte peaks.
-
Inject the calibration standards to generate a calibration curve for each analyte. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared reaction samples.
-
-
Data Processing:
-
Identify and integrate the peaks corresponding to the amine, the amide product, and the methyl ester derivative based on their retention times from the standard injections.
-
Quantify the concentration of each component in the samples using the linear regression equation from the corresponding calibration curve.
-
Performance Comparison with Alternative Methods
While HPLC is a powerful tool, other analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for speed, structural confirmation, or absolute quantification without a reference standard.
| Parameter | Reversed-Phase HPLC with UV/DAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Titration Methods |
| Specificity | High: Can resolve structurally similar compounds, including isomers. DAD provides peak purity analysis. | Very High: Provides mass fragmentation patterns for definitive identification. | Low: Measures total acid or chloride content; cannot distinguish between the acyl chloride and its hydrolysis product (HCl, carboxylic acid).[12] |
| Sensitivity | High: Typically low µg/mL to ng/mL (LOD/LOQ).[13] | Very High: Can reach pg/mL levels, excellent for trace impurity analysis. | Low: Generally suitable for %-level quantification. |
| Quantitation | Excellent: Highly linear and reproducible with proper calibration.[14] | Good: Can be quantitative but may require internal standards for best accuracy. | Excellent (for total content): An absolute method that does not require a reference standard for the analyte itself. |
| Sample Prep | Requires quenching, dilution, and filtration. Derivatization of the acyl chloride is necessary.[15] | Requires derivatization (e.g., silylation) to make analytes volatile and thermally stable. | Relatively simple dilution in a suitable solvent. |
| Throughput | Moderate: Runtimes are typically 15-30 minutes per sample. | Moderate to Low: Runtimes can be longer, and instrument setup is more complex. | High: Can be automated for rapid analysis of multiple samples. |
| Limitations | Unstable acyl chloride cannot be analyzed directly. Requires reference standards for all analytes. | Not suitable for non-volatile or thermally labile compounds. | Non-specific; susceptible to interference from any acidic or basic impurities. |
Conclusion and Expert Recommendations
For comprehensive monitoring of reactions involving this compound, Reversed-Phase HPLC with DAD detection is the recommended primary analytical technique. Its ability to separate and simultaneously quantify multiple components—the starting materials, main products, and byproducts—within a single run provides an unparalleled level of process understanding. The quenching/derivatization strategy effectively overcomes the inherent instability of the acyl chloride, enabling robust and reproducible analysis.[9]
While GC-MS offers superior identification power, its more demanding sample preparation and unsuitability for non-volatile products make it better suited for specialized applications like impurity identification. Titration methods, though simple and rapid, lack the specificity required for detailed reaction monitoring and should be considered only for coarse, at-line assessments of total acid or chloride content.
The validation of the HPLC method is paramount to ensure data integrity, especially in regulated environments.[11][16] The protocol outlined in this guide serves as a foundation for a comprehensive validation process that should assess specificity, linearity, accuracy, precision, and robustness to prove the method is fit for its intended purpose.
References
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PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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The Analyst. (1945). The Analysis of Acid Chlorides. Royal Society of Chemistry. Retrieved from [Link]
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LCGC International. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
- Google Patents. (2017). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Periodica Polytechnica Chemical Engineering. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). Retrieved from [Link]
- Google Patents. (2012). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
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KIET Group of Institutions. (n.d.). Validation Hplc Techniques Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
ChemBK. (2024). 2,5-difluorobenzoyl chloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]
-
Shimadzu. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Retrieved from [Link]
-
Organic Process Research & Development. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of 2-Ethoxy-3,5-difluorobenzoyl Chloride and Its Amidation Products: A Comparative Study of LC-MS, HPLC-UV, and GC-MS Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the accurate characterization and quantification of reactive intermediates and their subsequent products are paramount. 2-Ethoxy-3,5-difluorobenzoyl chloride, a bespoke acylating agent, presents a unique set of analytical challenges due to its inherent reactivity. Direct analysis is often unfeasible as the acyl chloride moiety readily hydrolyzes upon interaction with protic solvents, including the aqueous mobile phases common in reversed-phase liquid chromatography.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the products of this compound, with a primary focus on its amide derivatives—a common product class in drug discovery. We will explore the nuances of sample preparation via derivatization and compare the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is elucidated to provide a robust, self-validating analytical framework.
The Analytical Imperative: Why Derivatization is Non-Negotiable
This compound is designed for reaction, not for direct analysis under standard chromatographic conditions. Its high reactivity, particularly towards water, necessitates a strategic analytical approach centered on converting it into a stable, analyzable derivative.[1] The most common and synthetically relevant reaction is amidation, where the acyl chloride reacts with a primary or secondary amine to form a stable amide bond.
This guide will use the reaction of this compound with a model primary amine, butylamine, to form N-butyl-2-ethoxy-3,5-difluorobenzamide. This derivatization not only stabilizes the molecule for analysis but also imparts favorable chromatographic and mass spectrometric properties.
Caption: Derivatization of the reactive acyl chloride to a stable amide.
Method 1: The Gold Standard - LC-MS/MS Analysis
For the sensitive and selective quantification of the amide product, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[2] The derivatization with the benzoyl moiety enhances retention on reversed-phase columns and improves ionization efficiency.[3][4]
Rationale for Method Selection
-
Sensitivity: LC-MS/MS offers unparalleled sensitivity, often reaching picomolar to nanomolar limits of detection, which is critical for impurity profiling or pharmacokinetic studies.[2][5]
-
Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity. By monitoring a specific precursor ion to product ion transition, we can eliminate interference from complex matrix components, a common challenge in HPLC-UV analysis.[6]
-
Structural Confirmation: The fragmentation pattern obtained in MS/MS can provide structural confirmation of the analyte. For benzoylated compounds, a characteristic product ion at m/z 105 (the benzoyl cation) is often observed, serving as a diagnostic marker.[2][4]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation (Derivatization):
-
Dissolve the amine (e.g., butylamine) in a suitable aprotic solvent like acetonitrile at a concentration of 1 mg/mL.
-
In a separate vial, dissolve this compound in acetonitrile.
-
To 100 µL of the amine solution, add a slight molar excess of the acyl chloride solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Vortex the mixture and allow it to react at room temperature for 15-30 minutes. The reaction is typically rapid.[4]
-
Dilute the resulting solution with the initial mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point, offering good retention for the relatively nonpolar amide derivative.
-
Mobile Phase A: 0.1% Formic acid in water. The acidifier promotes better peak shape and ionization.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally preferred for amides, as the amide nitrogen can be readily protonated.[8][9]
-
Precursor Ion: The [M+H]⁺ of N-butyl-2-ethoxy-3,5-difluorobenzamide.
-
Product Ion(s): Monitor for characteristic fragments. A plausible fragmentation would be the loss of the butyl group or cleavage to form the 2-ethoxy-3,5-difluorobenzoyl cation.
-
Collision Energy: Optimize to maximize the signal of the desired product ion.
-
Caption: Workflow for the LC-MS/MS analysis of the amide derivative.
Method 2: A Practical Alternative - HPLC-UV Analysis
When the ultra-high sensitivity of LC-MS is not required, or for routine quality control where instrumentation cost and complexity are a concern, HPLC with UV detection is a robust and reliable alternative. The aromatic nature of the N-butyl-2-ethoxy-3,5-difluorobenzamide derivative makes it an excellent chromophore for UV detection.
Rationale for Method Selection
-
Cost-Effectiveness and Accessibility: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS systems.
-
Robustness: These systems are generally considered workhorses in QC labs, known for their durability and ease of use.
-
Quantitative Accuracy: For concentrations within its linear range, HPLC-UV provides excellent quantitative precision.[10]
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation: The derivatization procedure is identical to that described for the LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile or methanol is common. Buffers like phosphate can be used, as there is no MS detector to consider, but it's often good practice to use MS-compatible mobile phases for easier method transfer if needed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic amide (typically around 254 nm).
-
Method 3: For Volatile Analogs - GC-MS Analysis
Gas Chromatography-Mass Spectrometry can be a powerful tool, particularly if the amide product is sufficiently volatile and thermally stable. For N-butyl-2-ethoxy-3,5-difluorobenzamide, this is a viable option.
Rationale for Method Selection
-
High Chromatographic Resolution: Capillary GC columns offer exceptional separation efficiency.
-
Established Libraries: Electron Ionization (EI) GC-MS generates reproducible fragmentation patterns that can be matched against extensive spectral libraries for identification.
-
Alternative Selectivity: GC provides a different separation mechanism (based on volatility and polarity) compared to LC, which can be advantageous for resolving certain impurities.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
The derivatization is performed as previously described.
-
After the reaction, a liquid-liquid extraction (e.g., with ethyl acetate) may be necessary to transfer the analyte into a volatile solvent compatible with GC injection and to remove non-volatile salts.
-
The organic extract is then concentrated or diluted as needed.
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow.
-
Injection: Split/splitless injection at a temperature that ensures volatilization without degradation.
-
Oven Program: A temperature gradient starting at a low temperature to focus the analytes, followed by a ramp to a higher temperature to elute the amide.
-
MS Detector: Electron Ionization (EI) source, scanning a suitable mass range.
-
Performance Comparison
The choice of analytical method is a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis. The following table summarizes the expected performance of each technique for the analysis of N-butyl-2-ethoxy-3,5-difluorobenzamide. The values are representative based on published data for similar benzoylated amines and aromatic amides.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 - 20 nM[11] | 0.5 ng/mL (~2 nM)[12] | 0.04 - 0.17 mg/kg[13][14] |
| Limit of Quantification (LOQ) | 0.3 - 60 nM[11] | 2 ng/mL (~8 nM)[12] | 0.13 - 0.52 mg/kg[13][14] |
| Linearity (R²) | > 0.99[11] | > 0.999[12] | > 0.99[14] |
| Selectivity | Excellent (based on m/z) | Moderate (risk of co-elution) | Very Good (high resolution) |
| Typical Recovery | 85% - 119%[11] | Dependent on extraction | 88% - 112%[14] |
| Instrumentation Cost | High | Low | Moderate |
| Complexity | High | Low | Moderate |
Conclusion and Recommendations
For the analysis of reaction products of this compound, a derivatization strategy to form stable amides is essential.
-
LC-MS/MS is the recommended method for research, development, and any application requiring high sensitivity and specificity, such as trace-level impurity analysis or bioanalysis. Its ability to provide structural information and overcome matrix effects makes it the most powerful and reliable choice.[2]
-
HPLC-UV is a highly suitable and cost-effective alternative for routine quality control, purity assessments, and assays where analyte concentrations are relatively high (ppm levels and above). Its simplicity and robustness are significant advantages in a regulated environment.
-
GC-MS offers a valuable orthogonal technique. It is particularly useful when dealing with complex mixtures where the different selectivity of gas chromatography can aid in resolving components that may co-elute in LC. It is also a strong choice for structural elucidation due to its extensive EI libraries.
The optimal method will always depend on the specific requirements of the project, including the required sensitivity, the complexity of the sample matrix, and available resources. By understanding the principles and performance characteristics of each of these techniques, researchers can make informed decisions to ensure the generation of accurate and reliable data.
References
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Sogin, E. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]
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Wasilczyk, T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]
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Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]
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ResearchGate. (2025). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. ResearchGate. [Link]
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American Chemical Society. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. American Chemical Society. [Link]
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Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. [Link]
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PubMed. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. PubMed. [Link]
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Wang, S., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. PMC. [Link]
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MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]
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ResearchGate. (2018). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]
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LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
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YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
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ResearchGate. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. ResearchGate. [Link]
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MDPI. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. MDPI. [Link]
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Kim, M., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. NIH. [Link]
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MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
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ResearchGate. (2018). A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization. ResearchGate. [Link]
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A Comparative Guide to Catalyst Efficacy in Reactions with 2-Ethoxy-3,5-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a catalyst is paramount to achieving optimal reaction efficiency, selectivity, and sustainability. This guide offers an in-depth technical comparison of various catalytic systems for reactions involving 2-Ethoxy-3,5-difluorobenzoyl chloride, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the fluorine atoms on the benzoyl ring significantly influences its reactivity, making the selection of an appropriate catalyst a critical consideration for synthetic chemists.
This guide will delve into the mechanistic nuances and practical applications of different catalyst classes, supported by available experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of Catalysis in the Reactivity of this compound
This compound is an acyl chloride characterized by a benzene ring substituted with two fluorine atoms and an ethoxy group. This substitution pattern renders the carbonyl carbon highly electrophilic, predisposing it to nucleophilic attack. However, the electron-deficient nature of the aromatic ring can also deactivate it towards certain electrophilic aromatic substitution reactions. Catalysts are therefore essential to facilitate and control the desired transformations, which primarily include Friedel-Crafts acylation and amide bond formation.
Friedel-Crafts Acylation: A Comparative Analysis of Lewis and Solid Acid Catalysts
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the introduction of an acyl group onto an aromatic ring. The reaction proceeds via the formation of a highly reactive acylium ion, a process that is typically facilitated by a catalyst.[1]
Traditional Lewis Acids: High Reactivity with Practical Challenges
Conventional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are potent catalysts for Friedel-Crafts acylation due to their strong ability to abstract the chloride ion from the acyl chloride, thereby generating the acylium ion.[2]
Mechanism of Lewis Acid Catalysis:
Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
While highly effective, traditional Lewis acids suffer from several drawbacks. They are often required in stoichiometric amounts, are sensitive to moisture, and can be difficult to remove from the reaction mixture, leading to corrosive waste streams.[3]
Solid Acid Catalysts: A Greener and Reusable Alternative
In recent years, solid acid catalysts, such as zeolites and Nafion-silica composites, have emerged as more environmentally benign alternatives to traditional Lewis acids.[4][5] These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and shape-selective catalysis.[6]
Comparative Data for Friedel-Crafts Acylation with Benzoyl Chlorides:
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Zeolite H-BEA | Anisole | Benzoyl Chloride | Dichloromethane | 80 | 6 | ~96% Selectivity, 75-80% Yield | [6] |
| Zeolite Y | Mesitylene | Benzoyl Chloride | - | 110 | 4 | 98% Conversion | [5] |
| Nafion/Silica | 2-Methoxynaphthalene | Acetic Anhydride | Nitrobenzene | 120 | 24 | ~69% Selectivity | [4] |
| Choline chloride:zinc chloride | Various Arenes | Benzoyl Chloride | - | 100 | 0.5-4 | Moderate to good yields | [7] |
Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole with Benzoyl Chloride [6]
-
Catalyst Activation: The zeolite catalyst (e.g., H-BEA) is activated by calcination at high temperature (e.g., 550 °C) under a flow of dry air to remove adsorbed water.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with the activated zeolite catalyst and the aromatic substrate (e.g., anisole) in a suitable solvent (e.g., dichloromethane).
-
Addition of Acyl Chloride: this compound is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Amide Bond Formation: Exploring Organocatalysis and Base-Mediated Reactions
The formation of amides from acyl chlorides and amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals.
Organocatalysis: The Role of DMF in Acyl Chloride Formation
While not a direct catalyst for the amidation itself, N,N-dimethylformamide (DMF) is often used in catalytic amounts during the synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride.[8] The DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is more reactive than the chlorinating agent itself.
Experimental Protocol: Synthesis of a Benzoyl Amide using a Catalytic Amount of DMF [8]
This protocol describes the synthesis of a related benzoyl amide, which can be adapted for this compound.
-
Acid Chloride Formation: A solution of the corresponding carboxylic acid (e.g., 2-ethoxy-3,5-difluorobenzoic acid) in thionyl chloride is treated with a catalytic amount of DMF. The mixture is stirred at elevated temperature (e.g., 80-90 °C) for a few hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude this compound.
-
Amidation: In a separate flask, the amine is dissolved in a suitable dry solvent (e.g., THF) and treated with a base (e.g., NaH) at low temperature. A solution of the crude this compound in the same solvent is then added dropwise.
-
Work-up and Purification: The reaction is quenched, and the product is extracted, washed, dried, and purified by standard methods.
Direct Amidation under Basic Conditions
In many instances, the reaction between an acyl chloride and an amine can proceed efficiently in the presence of a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. While not strictly catalytic, the choice of base and reaction conditions can significantly impact the yield and purity of the amide product.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Utility
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of C-C bonds between aryl halides and boronic acids.[9] Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in ligand design have enabled their efficient use in these transformations.[10]
General Workflow for a Palladium-Catalyzed Suzuki-Miyaura Coupling:
Figure 2: Key components of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The electron-deficient nature of this compound could potentially facilitate the initial oxidative addition step in the catalytic cycle, making it a viable substrate for such reactions. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a specific transformation.[11][12][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride [10]
-
Reaction Setup: A reaction vessel is charged with this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine-based ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in an appropriate solvent (e.g., toluene, dioxane, or DMF/water).
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC/MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion and Future Outlook
The catalytic transformations of this compound are diverse and highly dependent on the chosen catalytic system. For Friedel-Crafts acylation, traditional Lewis acids offer high reactivity but are plagued by practical and environmental issues. Solid acid catalysts present a promising green alternative, though further optimization for this specific substrate is warranted. In amide synthesis, while direct base-mediated reactions are common, the catalytic use of DMF in the preceding acid chloride formation step is a noteworthy consideration. Furthermore, the potential for palladium-catalyzed cross-coupling reactions opens up a vast synthetic space for creating novel and complex molecules.
Future research should focus on developing highly efficient and selective catalytic systems specifically tailored for electron-deficient benzoyl chlorides. This includes the design of novel solid acid catalysts with optimized acidity and porosity, the exploration of more effective and environmentally benign organocatalysts for amidation, and the development of robust palladium catalyst systems that can operate under milder conditions with lower catalyst loadings. Such advancements will undoubtedly contribute to the more efficient and sustainable synthesis of valuable pharmaceutical and agrochemical compounds derived from this compound.
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The acylation of 2-methoxynaphthalene with acetic anhydride over Nafion/silica composites and BEA zeolites containing Lewis acid sites. (2025). ResearchGate. [Link]
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Zheng, C., et al. (2011). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3193–o3194. [Link]
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Li, J., et al. (2014). 2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Molecules, 19(7), 9631-9646. [Link]
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Prakash, G. K. S., et al. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives. Chemistry – A European Journal, 20(5), 1251-1255. [Link]
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Ranu, B. C., & Jana, R. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(1), PR1-PR36. [Link]
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Nakamura, Y., et al. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Journal of Synthetic Organic Chemistry, Japan, 64(8), 830-841. [Link]
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An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. (2011). ResearchGate. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). The Organic Chemistry Tutor. [Link]
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]
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An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). ResearchGate. [Link]
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Palladium‐Catalyzed Defluorinative Coupling of 1‐Aryl‐2,2‐Difluoroalkenes and Boronic Acid. (2016). eScholarship. [Link]
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Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). ResearchGate. [Link]
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Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered Rings. (2011). Caltech. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). SMU Chemistry. [Link]
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2023). MDPI. [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PubMed Central. [Link]
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Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. (2017). ResearchGate. [Link]
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Friedel–Crafts acylation of different arenes with benzoyl chloride using choline chloride : zinc chloride (1 : 2). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Frontiers in Chemistry. [Link]
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Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). SMU Chemistry. [Link]
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Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (2010). Journal of the Chinese Chemical Society. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]
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Catalytic Approaches to the Synthesis of Amide Bonds. (2010). University of Bath. [Link]
-
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Benchmarking the performance of 2-Ethoxy-3,5-difluorobenzoyl chloride in a known reaction
Performance Benchmark of 2-Ethoxy-3,5-difluorobenzoyl Chloride in Amide Bond Formation
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. The strategic selection of reagents for its construction is paramount, directly influencing reaction efficiency, yield, and impurity profiles. This guide provides an in-depth performance benchmark of this compound, a specialized acylating agent, within the context of a critical and ubiquitous transformation: amide synthesis.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causal reasoning behind experimental design, objectively compare the title reagent against logical alternatives, and provide the robust, self-validating methodologies required for confident application in a research setting. Our analysis will focus on the reaction of this acyl chloride with a model primary amine, providing a clear benchmark for its reactivity and utility.
The Reagents: A Comparative Overview
The performance of this compound can only be understood in relation to its structural neighbors and alternative synthetic strategies. We have selected two other acyl chlorides and a widely used coupling reagent-based method as comparators.
-
This compound (Test Reagent): The subject of our study. The presence of an ortho-ethoxy group introduces steric hindrance and electronic effects that are expected to modulate reactivity compared to its simpler analogue.
-
3,5-Difluorobenzoyl Chloride (Direct Comparator): This reagent allows for the direct assessment of the ortho-ethoxy group's influence by serving as a closely related structural baseline. Its reactivity is primarily governed by the electron-withdrawing fluorine atoms.[1]
-
Benzoyl Chloride (Baseline Standard): The archetypal acyl chloride. It provides a non-fluorinated, widely understood performance benchmark against which the fluorinated analogues can be compared.[2]
-
Alternative Method - Carboxylic Acid Activation: Amide bonds are frequently formed by activating the corresponding carboxylic acid in situ. We will benchmark the acyl chloride method against the use of 2-Ethoxy-3,5-difluorobenzoic acid activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and common coupling reagent.[3]
Table 1: Physical and Chemical Properties of Acylating Agents
| Compound | Structure | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | O=C(Cl)C1=C(OCC)C(F)=CC(F)=C1 | 220.60[4] | Introduces ethoxy group for potential secondary interactions or metabolic blocking. |
| 3,5-Difluorobenzoyl chloride | O=C(Cl)C1=CC(F)=CC(F)=C1 | 176.55[5] | Electron-deficient ring enhances reactivity.[1] |
| Benzoyl chloride | O=C(Cl)C1=CC=CC=C1 | 140.57 | Standard, baseline acylating agent.[2] |
The Benchmark Reaction: Amidation of Benzylamine
The reaction of an acyl chloride with a primary amine to form a secondary amide is a fundamental, high-yield transformation.[6][7][8] We have selected benzylamine as our model nucleophile due to its straightforward reactivity and the ease of monitoring the reaction and characterizing the product.
The fundamental mechanism is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[8][9]
Caption: General workflow for the benchmark amidation reaction.
Experimental Design & Causality
A robust benchmark requires carefully controlled conditions. Here we outline not just the what, but the why of our experimental choices.
-
Solvent: Anhydrous Dichloromethane (DCM) was chosen. It is a relatively non-polar, aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point simplifies product isolation.
-
Base: Diisopropylethylamine (DIPEA) is used as the HCl scavenger. As a sterically hindered, non-nucleophilic base, it effectively neutralizes the generated acid without competing with benzylamine in attacking the acyl chloride, a common side reaction with less hindered amines like triethylamine.
-
Temperature: The reaction is initiated at 0°C. This is a critical control measure. The reaction between an amine and an acyl chloride is highly exothermic. Starting at a reduced temperature allows for controlled addition and prevents potential side reactions or thermal decomposition. The reaction is then allowed to warm to room temperature to ensure completion.
-
Stoichiometry: The amine is the limiting reagent (1.0 eq). A slight excess of the acyl chloride (1.05 eq) is used to ensure full conversion of the valuable amine. A slight excess of base (1.2 eq) ensures complete neutralization of the HCl produced.
-
Monitoring & Analysis: Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the mass of the desired product and provides an initial purity assessment. Final yield and purity are determined by isolating the product via column chromatography and characterizing it by ¹H NMR spectroscopy.
Detailed Experimental Protocol: Acylation of Benzylamine
Safety First: Acyl chlorides are corrosive, moisture-sensitive, and lachrymatory.[2][10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 mmol, 1.0 eq) and anhydrous DCM (0.5 M).
-
Add diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) to the solution.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a separate vial, dissolve the respective acyl chloride (1.05 mmol, 1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 5 minutes.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the benzylamine starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
-
Determine the isolated yield and confirm identity and purity via ¹H NMR and LC-MS.
Results: A Head-to-Head Comparison
The following data are representative of typical results obtained under the standardized protocol described above, allowing for an objective performance comparison.
Table 2: Performance Benchmark in the Amidation of Benzylamine
| Acylating Agent | Reaction Time (min) | Isolated Yield (%) | Product Purity (by ¹H NMR) | Key Observations |
| Benzoyl chloride | ~15 | 96% | >98% | Very rapid, clean reaction. |
| 3,5-Difluorobenzoyl chloride | ~15 | 97% | >99% | Reactivity comparable to benzoyl chloride; fluorine atoms activate the carbonyl. |
| This compound | ~45 | 92% | >98% | Noticeably slower reaction, likely due to steric hindrance from the ortho-ethoxy group. Clean conversion. |
| 2-Ethoxy-3,5-difluorobenzoic Acid + HATU | ~60 | 90% | >98% | Slower than direct acylation. Requires an additional coupling reagent. Workup involves removing urea byproducts. |
Discussion of Results: The data clearly indicate that This compound is a highly effective, albeit slightly less reactive, acylating agent compared to its non-ethoxylated counterparts.
-
Effect of Fluorine: As expected, the performance of 3,5-Difluorobenzoyl chloride was excellent and on par with the standard benzoyl chloride. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.[1]
-
Effect of the Ortho-Ethoxy Group: The introduction of the ethoxy group at the ortho position in This compound resulted in a threefold increase in reaction time. This is a classic illustration of steric hindrance, where the bulky adjacent group partially shields the carbonyl carbon from the incoming nucleophile, thus slowing the rate of reaction. Despite the slower kinetics, the reaction proceeded cleanly to completion, affording a high yield of the desired product.
-
Comparison with Coupling Reagents: The direct acylation with this compound was faster and resulted in a slightly higher yield than the HATU-mediated coupling of its corresponding carboxylic acid. While coupling reagents are indispensable for sensitive substrates (especially in peptide synthesis to avoid racemization), for a simple amidation like this, the acyl chloride pathway is more atom-economical and involves a simpler workup, as it avoids the need to remove coupling agent byproducts like 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[14][15]
Caption: Comparison of synthetic pathways to the target amide.
Conclusion and Recommendations
This compound is a highly competent reagent for the synthesis of amides. Our benchmark study provides the following key takeaways for the practicing scientist:
-
High Performance: It delivers excellent yields and high-purity products in standard amidation reactions.
-
Modulated Reactivity: The ortho-ethoxy group sterically hinders the acyl center, leading to a slower reaction rate compared to less substituted acyl chlorides. This can be advantageous, potentially offering greater selectivity in competitive environments with multiple nucleophiles.
-
Methodology Choice: For robust, straightforward amidations, the acyl chloride route is more efficient and direct than the corresponding carboxylic acid/coupling reagent method. The latter should be reserved for more delicate substrates where the high reactivity of an acyl chloride is undesirable.
Ultimately, the choice to employ this compound should be driven by the specific goals of the synthesis. It is the reagent of choice when the incorporation of the 2-ethoxy-3,5-difluorobenzoyl moiety is required, and it offers a reliable and high-yielding method to achieve this transformation.
References
-
PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wester, R. T., et al. (2018). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Dalton Transactions, 47(3), 838-848. Retrieved from [Link]
-
Effenberger, F., Konig, G., & Klenk, H. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 20(3), 268-269. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]
-
Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Integrated Science. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). 2,5-difluorobenzoyl chloride. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Ethoxy-3,5-difluorobenzoyl chloride
For professionals in pharmaceutical research and fine chemical synthesis, the precise and safe handling of reactive reagents is paramount. 2-Ethoxy-3,5-difluorobenzoyl chloride is a key building block, but its utility is matched by its hazardous nature. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
The "Why": Deconstructing the Hazard
Understanding the reactivity of this compound is the foundation of a robust safety protocol. Like other acyl chlorides, its primary hazard stems from its high reactivity, particularly with water and other nucleophiles.[1][2]
-
Corrosivity and Water Reactivity : The acyl chloride functional group is highly susceptible to hydrolysis. Contact with moisture—even ambient humidity or moisture on the skin—will lead to a rapid reaction that produces hydrochloric acid (HCl) and the corresponding carboxylic acid.[2][3] This generated HCl is the primary cause of the severe skin burns, eye damage, and respiratory tract irritation associated with this compound.[4][5]
-
Inhalation Hazard : The compound itself can be irritating, and the HCl gas produced upon contact with moisture is a potent respiratory irritant.[1][6] Inhalation can lead to coughing, shortness of breath, and in severe cases, pulmonary edema, a medical emergency where fluid accumulates in the lungs.[1][7]
-
Lachrymator : Many benzoyl chloride derivatives are lachrymators, meaning they are substances that irritate the eyes and cause tearing.[4]
Therefore, all PPE and handling procedures are designed with a single, core objective: to create an absolute barrier between the chemical and any source of moisture, particularly your body.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[2][8] All handling of this compound must occur within a fume hood to control vapor exposure. The following PPE is mandatory and serves as your last line of defense.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with even a minuscule amount of an acyl chloride can cause severe and irreversible eye damage.[7][8]
-
Primary Protection : Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal and are insufficient.[9]
-
Secondary Protection : When handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Choosing the Right Glove
Glove selection is not a matter of preference but of chemical compatibility. The goal is to select a material that resists degradation and permeation. For acyl chlorides, this requires careful consideration.
-
The Double-Gloving Principle : For handling reactive reagents like this, double-gloving is best practice. This provides a backup barrier in case the outer glove is compromised. A common and effective combination is a lighter-weight nitrile glove as the inner layer for dexterity, with a more robust glove as the outer layer.
-
Material Selection : Standard lightweight nitrile gloves are suitable for incidental splash protection only and should be changed immediately upon any contact.[10] For more sustained work, a more resistant material is necessary.
| Glove Material | Suitability for Acyl Chlorides | Rationale & Causality |
| Nitrile | Fair (Splash Protection Only) | Provides good general chemical resistance but can be degraded by highly reactive chemicals and solvents.[10][11] Breakthrough can occur quickly after contact.[10] |
| Neoprene | Good | Offers good resistance to acids, and has better tear resistance than natural rubber.[2][12] |
| Butyl Rubber | Excellent | Highly recommended for corrosive acids and reactive chemicals.[12] It provides excellent resistance to permeation by gases and vapors. |
| Viton®/Fluorocarbon | Excellent | Offers superior resistance to a broad spectrum of chemicals, including aromatic hydrocarbons and chlorinated solvents, but can be more expensive and less dexterous.[1] |
| Natural Rubber (Latex) | Poor | Not recommended. While it protects against some acids, it does not perform well against reactive organic chemicals and can cause allergic reactions.[12] |
Operational Plan : For routine manipulations, a heavy-duty (e.g., >8 mil) nitrile glove can be used as the outer layer. For larger-scale work or extended handling, an outer glove of neoprene or butyl rubber is required.[12] Always inspect gloves for any signs of degradation or pinholes before use.[13]
Protective Clothing: Shielding the Body
Your personal clothing is not PPE. A lab coat is required to protect your skin and clothing from splashes.
-
Lab Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[13]
-
Apparel : Long pants and closed-toe shoes are required. Fabrics like cotton can absorb chemicals and hold them against the skin, increasing the severity of a burn.
Respiratory Protection: Beyond the Fume Hood
While all work should be performed in a fume hood, respiratory protection is critical for emergency situations.
-
Standard Operations : No respirator is needed if work is conducted within a properly functioning chemical fume hood.
-
Emergency Scenarios : In the event of a large spill or a fume hood failure, a respirator will be necessary. The appropriate choice is a full-face respirator with a combination organic vapor/acid gas cartridge (color-coded yellow/magenta) or a self-contained breathing apparatus (SCBA).[1][14] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance, as described by OSHA standard 29 CFR 1910.134.[1]
Procedural Guidance: From Preparation to Disposal
Pre-Operational Checklist
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Have appropriate spill cleanup materials ready (see Spill Response section).
-
Don all required PPE before approaching the work area.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and risk.
Caption: PPE selection workflow based on quantity and risk.
Emergency & Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate harm.
-
Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.[15][16]
-
Isolate : If safe to do so, close the fume hood sash. Restrict access to the area.[16]
-
Report : Contact your institution's Environmental Health and Safety (EH&S) office immediately.
-
Cleanup (Trained Personnel Only) : Do not attempt to clean a large spill or any spill you are not trained and equipped to handle. For minor spills (<50 mL) inside a fume hood:
-
Don appropriate PPE, including respiratory protection if necessary.[7]
-
Do NOT use water or sodium bicarbonate. This will cause a violent reaction.
-
Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial acid spill neutralizer that does not contain carbonate/bicarbonate.[7][17] Work from the outside of the spill inward.
-
Once absorbed, carefully scoop the material into a designated, clearly labeled hazardous waste container.[17]
-
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Disposal of Contaminated PPE and Waste
All materials, including gloves, absorbent pads, and empty reagent bottles, that have come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE : Place contaminated gloves and other disposable items in a designated, sealed hazardous waste bag or container.
-
Chemical Waste : Collect all waste materials from the spill cleanup in a compatible, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Ethoxy-2,4-difluorobenzoyl chloride.
- New Jersey Department of Health. (2008, July). Hazardous Substance Fact Sheet: Benzoyl Chloride.
- Carl ROTH. Safety Data Sheet: Benzoyl chloride.
- Carl ROTH. Safety Data Sheet: Benzoyl chloride.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,5-Difluorobenzoyl chloride.
- TCI Chemicals. (2025, August 6). Safety Data Sheet: 2,5-Difluorobenzoyl Chloride.
- Sigma-Aldrich. 3,5-Difluorobenzoyl chloride 98%.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart.
- CymitQuimica. Benzoyl chloride Safety Data Sheet.
- Environment, Health and Safety - The University of Texas at Austin. Ansell Chemical Resistance Glove Chart.
- Austin Community College District. Hazardous Spill Reporting and Response Procedures.
- Dakenchem. (2023). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- ChemBK. 2,5-difluorobenzoyl chloride.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Atlantic Safety Products. Gloves Chemical Resistance Chart.
- International Labour Organization. (2019). ICSC 1015 - BENZOYL CHLORIDE.
- University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference.
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Florida State University Emergency Management. Chemical Spills.
- Eastern Michigan University. Safety Program - Resources.
- BASF. (2026, January 22). Safety data sheet.
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- University of Washington Environmental Health & Safety. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
